molecular formula C9H8N2O3 B1322285 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 887572-60-3

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No.: B1322285
CAS No.: 887572-60-3
M. Wt: 192.17 g/mol
InChI Key: GYPYWLKJBRSMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPYWLKJBRSMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625137
Record name 6-Methoxy-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887572-60-3
Record name 6-Methoxy-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. This document details a plausible synthetic route, experimental protocols, and expected analytical data for this target molecule.

Introduction

This compound is a benzimidazole derivative with potential applications as a key intermediate in the synthesis of more complex, biologically active molecules. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. This guide outlines a robust synthetic approach and the characterization parameters for this valuable building block.

Synthesis

A common and effective method for the synthesis of 2-carboxybenzimidazoles involves the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its derivative, followed by hydrolysis. The proposed synthetic pathway for this compound follows a two-step process:

  • Condensation: Reaction of 4-methoxy-1,2-phenylenediamine with diethyl oxalate to form ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate

  • Materials:

    • 4-methoxy-1,2-phenylenediamine

    • Diethyl oxalate

    • Ethanol

    • Hydrochloric acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.

    • Add diethyl oxalate (1.1 equivalents) to the solution.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product is expected to precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate.

Step 2: Synthesis of this compound

  • Materials:

    • Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate

    • Sodium hydroxide

    • Water

    • Hydrochloric acid (for acidification)

  • Procedure:

    • Suspend ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to a pH of approximately 4-5 with hydrochloric acid.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by filtration and wash with cold water to remove any inorganic salts.

    • Dry the final product, this compound, under vacuum.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Yellow to tan crystalline powder
Melting Point 144-148 °C (decomposes)
Purity (by NMR) ≥ 95%
Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and analysis of similar compounds.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 (broad)s1H-COOH
~12.5 (broad)s1H-NH
~7.4d1HAr-H
~7.1d1HAr-H
~6.9dd1HAr-H
3.8s3H-OCH₃

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162C=O (Carboxylic Acid)
~156C (aromatic, attached to OCH₃)
~145C=N (imidazole)
~138C (aromatic)
~132C (aromatic)
~115C (aromatic)
~110C (aromatic)
~100C (aromatic)
~55-OCH₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3400-2400 (broad)O-H stretch (carboxylic acid)
~3100-3000N-H stretch
~1700C=O stretch (carboxylic acid)
~1620C=N stretch
~1250C-O stretch (aryl ether)

Predicted Mass Spectrometry Data

m/zInterpretation
192[M]⁺ (Molecular Ion)
148[M - COOH]⁺

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Reaction1 + 4-methoxy-1,2-phenylenediamine->Reaction1 Ethanol, HCl (cat.) Reflux Diethyl oxalate Diethyl oxalate Diethyl oxalate->Reaction1 Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate Reaction1->Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate Product_Step1 Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate Reaction2 + Product_Step1->Reaction2 1. NaOH (aq), Reflux 2. HCl (aq) Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental_Workflow Start Start Synthesis Synthesis of Crude Product Start->Synthesis Purification Purification (Filtration, Washing) Synthesis->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Analysis Characterization->MP End End

Caption: General experimental workflow for synthesis and characterization.

An In-depth Technical Guide on the Physicochemical Properties of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, a versatile heterocyclic compound with significant potential in pharmaceutical research and development.[1] This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and medicinal chemistry, offering detailed data, experimental protocols, and relevant biological context.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₉H₈N₂O₃Chem-Impex[1]
Molecular Weight 192.17 g/mol Chem-Impex[1]
Melting Point 144-148 °C (decomposes)Chem-Impex[1]
pKa (acidic) Predicted: ~3.5 - 4.5(Predicted)
pKa (basic) Predicted: ~5.0 - 6.0(Predicted)
LogP Predicted: ~1.5 - 2.5(Predicted)
Aqueous Solubility Predicted: Low to moderate(Predicted)

Note on Predicted Values: The pKa, logP, and solubility values are estimates based on the chemical structure and data from similar benzimidazole derivatives. Experimental determination is crucial for precise characterization.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and validated experimental protocols. The following sections detail the methodologies for key experiments.

Synthesis of this compound

The synthesis of benzimidazole-2-carboxylic acid derivatives can be achieved through several methods. A common approach involves the condensation of a substituted o-phenylenediamine with a dicarboxylic acid or its derivative.

A General Synthetic Protocol:

A typical synthesis involves the reaction of 4-methoxy-1,2-phenylenediamine with a suitable dicarboxylic acid derivative, such as oxalic acid, in the presence of a dehydrating agent like polyphosphoric acid or under high-temperature conditions.[2] Another method involves the carboxylation of a pre-formed benzimidazole ring. For instance, benzimidazole can be carboxylated using carbon dioxide under pressure and high temperature in the presence of a base like potassium carbonate.[3]

Illustrative Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-methoxy-o-phenylenediamine 4-methoxy-o-phenylenediamine Condensation Condensation 4-methoxy-o-phenylenediamine->Condensation Oxalic Acid Oxalic Acid Oxalic Acid->Condensation Dehydrating Agent (e.g., PPA) Dehydrating Agent (e.g., PPA) Dehydrating Agent (e.g., PPA)->Condensation Heat Heat Heat->Condensation Purification (Recrystallization) Purification (Recrystallization) Condensation->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound G Benzimidazole Derivative Benzimidazole Derivative Topoisomerase II Topoisomerase II Benzimidazole Derivative->Topoisomerase II Inhibition DNA Replication/Repair DNA Replication/Repair Topoisomerase II->DNA Replication/Repair Facilitates Cell Cycle Arrest Cell Cycle Arrest DNA Replication/Repair->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

References

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid: A Core Scaffold for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. While direct biological evaluation of this specific parent compound is not extensively documented in publicly available literature, its structural motif serves as a crucial pharmacophore in a wide array of biologically active derivatives. These derivatives have demonstrated promising activities, including anticancer, neuroprotective, and anticonvulsant effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds derived from the this compound core, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The incorporation of a methoxy group at the 5-position and a carboxylic acid at the 2-position of the benzimidazole ring provides a unique combination of electronic and steric properties, making this compound a versatile starting material for the synthesis of novel therapeutic agents. This document will explore the biological potential of this scaffold by examining the activities of its key derivatives.

Synthesis

A general and plausible method for the synthesis of this compound involves the condensation of 4-methoxy-1,2-phenylenediamine with a suitable C2-synthon followed by functional group manipulation. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound Derivatives

A common route to synthesize derivatives involves the initial formation of a related benzimidazole structure, which is then modified to introduce the carboxylic acid functionality or other desired groups. For instance, the synthesis of 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid, a close derivative, involves the reaction of 5-methoxy-1H-benzo[d]imidazole-2-thiol with chloroacetic acid in the presence of a base.

Step 1: Synthesis of 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid

  • A mixture of 5-methoxy-1H-benzo[d]imidazole-2-thiol (0.01 mol), chloroacetic acid (0.01 mol), and potassium hydroxide (0.035 mol) in 40 mL of ethanol is prepared.

  • The reaction mixture is heated under reflux on a steam bath for 4 hours.

  • After cooling to room temperature, the mixture is filtered to remove any insoluble impurities.

  • The filtrate is diluted with water and then acidified with dilute acetic acid.

  • The mixture is left to stand overnight to allow for precipitation.

  • The resulting solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield the desired product.

This protocol can be adapted by using different starting materials to achieve the core this compound structure.

Synthesis_Workflow Start 4-methoxy-1,2-phenylenediamine Condensation Condensation Start->Condensation C2_Synthon C2 Synthon (e.g., Oxalic Acid Derivative) C2_Synthon->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Benzimidazole Intermediate Cyclization->Intermediate Modification Functional Group Modification Intermediate->Modification Final_Product 5-methoxy-1H-benzo[d]imidazole -2-carboxylic acid Modification->Final_Product

Caption: Generalized synthetic workflow for this compound.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for a range of therapeutic applications. The following sections summarize the key findings.

Anticancer Activity

The benzimidazole scaffold is a well-established framework for the development of anticancer agents. Several derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines.

One study reported the synthesis of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives. Among these, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (a related compound with a different substitution pattern) showed potent activity against leukemic cells with an IC50 value of 3 µM.[1]

Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateLeukemic cells3[1]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

The proposed mechanism for the anticancer effect of some benzimidazole derivatives involves the induction of cell cycle arrest and apoptosis. For example, the aforementioned antileukemic derivative was found to induce S/G2 cell cycle arrest.[1] This was associated with the downregulation of key cell cycle proteins such as CDK2 and Cyclin B1, as well as the induction of apoptosis, as evidenced by the cleavage of PARP and an increase in DNA strand breaks.[1]

Anticancer_Mechanism Compound Benzimidazole Derivative CellCycleProteins Downregulation of CDK2 & Cyclin B1 Compound->CellCycleProteins ApoptosisInduction Induction of Apoptosis Compound->ApoptosisInduction CellCycleArrest S/G2 Phase Cell Cycle Arrest CellCycleProteins->CellCycleArrest PARP_Cleavage PARP Cleavage ApoptosisInduction->PARP_Cleavage DNA_Damage Increased DNA Strand Breaks ApoptosisInduction->DNA_Damage

Caption: Proposed mechanism of anticancer activity for a benzimidazole derivative.

Neuroprotective and Anticonvulsant Activities

Derivatives of the 5-methoxy-1H-benzo[d]imidazole scaffold have also shown potential in the treatment of neurological disorders.

A study on new derivatives of 5-methoxy-2-mercaptobenzimidazole, a closely related precursor, demonstrated anticonvulsant activity in an in vivo model. While this study does not directly involve the carboxylic acid derivative, it highlights the potential of the 5-methoxybenzimidazole core in modulating neuronal activity.

Experimental Protocol: Evaluation of Anticonvulsant Activity

The anticonvulsant effects are often assessed in animal models.

  • Animals (e.g., mice or rats) are divided into control and treatment groups.

  • The test compounds are administered to the treatment groups, while the control group receives a vehicle.

  • A convulsant agent (e.g., pentylenetetrazole or maximal electroshock) is administered to induce seizures.

  • The onset and severity of seizures are observed and recorded.

  • The ability of the test compounds to delay the onset of seizures or reduce their severity is evaluated and compared to the control group.

The precise signaling pathways involved in the neuroprotective and anticonvulsant effects of these compounds are still under investigation. However, the benzimidazole nucleus is known to interact with various receptors and enzymes in the central nervous system.

Neurological_Activity_Workflow AnimalModel Animal Model (e.g., Mice) CompoundAdmin Compound Administration AnimalModel->CompoundAdmin Convulsant Induction of Seizures CompoundAdmin->Convulsant Observation Observation of Seizure Activity Convulsant->Observation DataAnalysis Data Analysis (Onset, Severity) Observation->DataAnalysis

Caption: Experimental workflow for assessing anticonvulsant activity.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Although direct biological data on the parent compound is limited, its derivatives have demonstrated significant potential as anticancer, neuroprotective, and anticonvulsant agents. The synthetic accessibility of this core structure allows for extensive derivatization and optimization of its biological activities. Future research focusing on the direct evaluation of the parent compound and the elucidation of the precise mechanisms of action of its derivatives will be crucial for the development of new and effective therapeutic agents based on this promising chemical scaffold. This guide provides a foundational understanding for researchers to explore the rich pharmacology of this compound class.

References

Solubility of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a versatile heterocyclic compound with significant potential in pharmaceutical research and development, serving as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders and cancer.[1] Its physicochemical properties, most notably its solubility in organic solvents, are critical factors influencing its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its quantitative determination, and relevant analytical methodologies. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing the necessary protocols to enable researchers to generate this critical data in-house.

Predicted Solubility Profile

Based on the structural features of this compound, which include a polar benzimidazole ring system, a hydrogen-bond-donating and -accepting carboxylic acid group, and a methoxy group, a qualitative prediction of its solubility in common organic solvents can be made. The principles of "like dissolves like" suggest the following trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in polar protic solvents due to the potential for hydrogen bonding with the solvent molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds, including those with multiple hydrogen bonding sites.

  • Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is expected in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the molecule, very low solubility is predicted in nonpolar solvents.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Isopropanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
Dimethylformamide (DMF)25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
Hexane25Data to be determinedData to be determined

Experimental Protocols

The following sections detail the recommended experimental procedures for the synthesis of the parent compound and the determination of its solubility.

Synthesis of this compound

While various synthetic routes to benzimidazole derivatives exist, a common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The following is a generalized workflow for the synthesis of such compounds.

cluster_synthesis Synthesis Workflow Start Starting Materials: 4-methoxy-o-phenylenediamine and Oxalic Acid Derivative Reaction Condensation Reaction (e.g., in refluxing acid or with a coupling agent) Start->Reaction Workup Reaction Work-up (e.g., neutralization, extraction) Reaction->Workup Purification Purification (e.g., recrystallization, column chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS, m.p.) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Generalized synthesis workflow for benzimidazole carboxylic acids.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.

cluster_solubility Shake-Flask Solubility Determination Workflow Preparation Add excess solid compound to a known volume of solvent in a sealed vial. Equilibration Agitate at a constant temperature for a sufficient time (e.g., 24-48h) to reach equilibrium. Preparation->Equilibration Separation Separate the solid and liquid phases (e.g., centrifugation or filtration). Equilibration->Separation Sampling Carefully withdraw a known volume of the supernatant (saturated solution). Separation->Sampling Dilution Dilute the sample to a concentration within the analytical range. Sampling->Dilution Analysis Quantify the compound concentration using a validated analytical method (e.g., HPLC). Dilution->Analysis Calculation Calculate the solubility from the concentration and dilution factor. Analysis->Calculation cluster_sar Logical Flow of SAR in Drug Development Lead Lead Compound (e.g., this compound) Synthesis Synthesize Analogs (modify substituents and functional groups) Lead->Synthesis Screening In Vitro Screening (e.g., enzyme inhibition, receptor binding, cytotoxicity) Synthesis->Screening Solubility Determine Physicochemical Properties (including solubility) Synthesis->Solubility Data Analyze Data (correlate structural changes with activity and solubility) Screening->Data Solubility->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization (design new analogs with improved properties) SAR->Optimization Optimization->Synthesis Candidate Drug Candidate Optimization->Candidate

References

An In-depth Technical Guide to 5-methoxy-1H-benzo[d]imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This document details its chemical identity, physicochemical properties, and potential therapeutic applications, with a focus on its role as a key intermediate in the synthesis of bioactive molecules. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on analogous benzimidazole derivatives to provide valuable insights into its synthesis, characterization, and biological evaluation.

Chemical Identity and Properties

CAS Number: 887572-60-3

IUPAC Name: this compound

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds, characterized by a fusion of benzene and imidazole rings. The presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position imparts specific chemical properties that make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈N₂O₃[1]
Molecular Weight192.17 g/mol [1]
AppearanceNot available
Melting PointNot available
SolubilityNot available
pKaNot available

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route for this compound is the condensation of 4-methoxy-1,2-phenylenediamine with a suitable C2-synthon, such as oxalic acid or its derivatives, followed by cyclization.

Experimental Workflow for a General Benzimidazole Synthesis

G reagents 4-methoxy-1,2-phenylenediamine + Oxalic Acid Derivative reaction Condensation/ Cyclization reagents->reaction intermediate Dihydroxy-benzimidazole Intermediate reaction->intermediate workup Acidic/Basic Work-up & Purification intermediate->workup product 5-methoxy-1H-benzo[d]imidazole- 2-carboxylic acid workup->product

Caption: A generalized workflow for the synthesis of the target compound.

Analogous Experimental Protocol: Synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid[2]

This one-pot synthesis provides a relevant example of benzimidazole carboxylic acid formation.

Materials:

  • Ethyl 4-(methylamino)-3-nitrobenzoate

  • 3-bromo-4-hydroxy-5-methoxybenzaldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

  • A mixture of ethyl 4-(methylamino)-3-nitrobenzoate (0.006 mol), 3-bromo-4-hydroxy-5-methoxybenzaldehyde (0.006 mol), and sodium dithionite (0.024 mol) in DMSO is refluxed with stirring at 90°C for 3 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice.

  • The resulting solid precipitate (the ester intermediate) is collected by filtration and dried.[2]

  • The intermediate is then hydrolyzed by refluxing with 33% NaOH in ethanol to yield the final carboxylic acid product.[2]

  • The final product is purified by recrystallization.

Characterization Techniques

The structural confirmation of this compound and its derivatives typically involves a combination of spectroscopic methods.

Table 2: Spectroscopic Data for an Analogous Benzimidazole Carboxylic Acid Derivative[2]

TechniqueObserved Signals (for 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid)
IR (cm⁻¹) ~3394 (O-H), ~1701 (C=O, acid), ~1624 (C=N)
¹H NMR (δ, ppm) ~12.79 (s, 1H, COOH), ~10.12 (s, 1H, OH), 8.21-7.66 (m, aromatic-H), ~3.91 (s, 3H, N-CH₃), ~3.88 (s, 3H, OCH₃)
¹³C NMR (δ, ppm) ~168.3 (C=O), ~154.4 (C=N), aromatic carbons, ~56.9 (OCH₃), ~32.4 (N-CH₃)
Mass Spec (m/z) 376.95 (M+H)⁺, 378.90 ((M+H)+2)⁺

Biological Activity and Potential Applications

Benzimidazole derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[3] While specific quantitative biological data for this compound is scarce, the activities of structurally related compounds suggest its potential in several therapeutic areas.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzimidazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression.

A study on novel benzimidazole analogs demonstrated significant cytotoxic effects against oral squamous cell carcinoma and colorectal carcinoma cell lines.[4] One promising compound, V7, exhibited broad-spectrum activity with IC₅₀ values of 11.64 μM (H103), 16.68 μM (H314), and 13.30 μM (HCT116).[4] The proposed mechanism of action for this class of compounds involves the inhibition of sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis.[4]

Another series of alkylsulfonyl benzimidazole derivatives showed potent anticancer activity against the MCF-7 breast cancer cell line, potentially through the inhibition of the anti-apoptotic protein Bcl-2.[5]

Potential Anticancer Mechanism of Action

G compound 5-methoxy-1H-benzo[d]imidazole- 2-carboxylic acid Derivative sirt2 SIRT2 Inhibition compound->sirt2 bcl2 Bcl-2 Inhibition compound->bcl2 cell_cycle Cell Cycle Arrest sirt2->cell_cycle apoptosis Induction of Apoptosis bcl2->apoptosis cancer_cell Cancer Cell Death apoptosis->cancer_cell cell_cycle->cancer_cell

Caption: Potential anticancer mechanisms of benzimidazole derivatives.

Other Potential Therapeutic Applications

The benzimidazole scaffold is associated with a broad spectrum of pharmacological activities, suggesting that this compound could be a valuable starting point for the development of agents with:

  • Anticonvulsant activity: Derivatives of 5-methoxy-2-mercaptobenzimidazole have been shown to possess anticonvulsant properties.

  • Antiviral, Antifungal, and Anti-inflammatory activities: The core benzimidazole structure is found in various compounds with these therapeutic effects.[6]

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its structural features make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the area of oncology. Although detailed experimental and biological data for this specific compound are not extensively documented, the wealth of information available for related benzimidazole derivatives provides a strong foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Unraveling the Anticancer Mechanisms of 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide delves into the core mechanisms of action through which these compounds exert their anticancer effects, providing a comprehensive overview for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this promising class of molecules.

Core Anticancer Mechanisms of Action

Derivatives of this compound employ a multi-pronged approach to combat cancer, targeting various hallmarks of the disease. The primary mechanisms identified include the inhibition of key enzymes involved in DNA replication and cell signaling, disruption of the cellular machinery essential for cell division, and the induction of programmed cell death (apoptosis).

Topoisomerase Inhibition: Inducing DNA Damage

A significant mechanism of action for several benzimidazole derivatives is the inhibition of topoisomerase I and II enzymes. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting their function, these derivatives lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.

Quantitative Data: Topoisomerase Inhibition

Compound IDDerivative StructureTargetIC50 (µM)Cancer Cell LineReference
BIM-T1 N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideTopoisomerase IIαNot explicitly stated, but showed significant inhibitionA549 (Lung), SW480 (Colon)[1]
BBZ-12b A novel 1H-benzo[d]imidazole derivativeTopoisomerase I16Panel of 60 human cancer cell lines[2][3]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay is designed to assess the ability of a test compound to inhibit the catalytic activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.4, 570 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM EDTA, 150 µg/mL BSA)

  • Test compound (dissolved in DMSO)

  • 5x DNA Loading Dye

  • 1% Agarose gel in 1x TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare a reaction mixture containing the 10x reaction buffer, supercoiled DNA, and sterile water.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (known topoisomerase I inhibitor like camptothecin) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding a predetermined unit of human topoisomerase I to each reaction.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the 5x DNA loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are adequately separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

Signaling Pathway: Topoisomerase I Inhibition and Apoptosis Induction

Topoisomerase_Inhibition cluster_0 Cell Nucleus Benzimidazole Benzimidazole Derivative TopoI Topoisomerase I Benzimidazole->TopoI Inhibition DNA_relaxed Relaxed DNA TopoI->DNA_relaxed Relaxes DNA_damage DNA Strand Breaks TopoI->DNA_damage DNA_sc Supercoiled DNA DNA_sc->TopoI p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Inhibition of Topoisomerase I by benzimidazole derivatives leads to DNA damage and apoptosis.

VEGFR-2 Inhibition: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain benzimidazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

Experimental Protocol: VEGFR-2 Kinase Assay

This biochemical assay measures the direct inhibition of VEGFR-2's enzymatic activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer

  • ATP

  • A suitable substrate (e.g., a synthetic peptide)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the kinase activity using a detection reagent that quantifies ADP production (luminescence) or substrate phosphorylation (fluorescence or colorimetry).

  • Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value.

Signaling Pathway: VEGFR-2 Signaling and its Inhibition

VEGFR2_Signaling cluster_1 Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Benzimidazole Benzimidazole Derivative Benzimidazole->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: Benzimidazole derivatives inhibit VEGFR-2 signaling, blocking angiogenesis.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the various molecular interactions of this compound derivatives is the induction of apoptosis and arrest of the cell cycle. This is often a consequence of the upstream effects such as DNA damage or inhibition of critical signaling pathways.

Quantitative Data: Anticancer Activity of a Key Derivative

CompoundCancer Cell LineIC50 (µM)EffectReference
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast)0.73 ± 0.0Cytotoxicity, Mitotic Arrest[4]
MBICMDA-MB-231 (Breast)20.4 ± 0.2Cytotoxicity, Mitotic Arrest[4]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24, 48 hours).

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer to measure the DNA content.

  • The data is then used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow: Apoptosis Detection using Annexin V/PI Staining

Apoptosis_Workflow start Seed and Treat Cells with Benzimidazole Derivative harvest Harvest Adherent and Floating Cells start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Annexin V Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for detecting apoptosis via Annexin V and Propidium Iodide staining.

Conclusion

Derivatives of this compound represent a versatile and potent class of anticancer agents. Their ability to target multiple, critical cellular pathways, including DNA maintenance, angiogenesis, and cell cycle progression, underscores their therapeutic potential. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to further explore and develop these promising compounds into next-generation cancer therapies. Future research should focus on elucidating the structure-activity relationships for each mechanism of action to design more potent and selective inhibitors.

References

Spectroscopic Profile of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from analogous compounds and fundamental spectroscopic principles. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally similar benzimidazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 12.0Singlet (broad)1HCarboxylic Acid (-COOH)
~11.5Singlet (broad)1HImidazole N-H
~7.4Doublet1HAromatic C-H
~7.1Singlet1HAromatic C-H
~6.9Doublet of doublets1HAromatic C-H
~3.8Singlet3HMethoxy Group (-OCH₃)

Note: The chemical shifts of the carboxylic acid and N-H protons are highly dependent on solvent and concentration due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Assignment
~165 - 160Carboxylic Acid Carbonyl (C=O)
~155Aromatic C-O
~145Imidazole C2
~140Aromatic Quaternary C
~135Aromatic Quaternary C
~120Aromatic C-H
~110Aromatic C-H
~100Aromatic C-H
~55Methoxy Carbon (-OCH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3100MediumN-H stretch (Imidazole)
~1700StrongC=O stretch (Carboxylic Acid)
~1620, ~1500Medium-StrongC=C and C=N stretching (Aromatic/Imidazole)
~1250StrongC-O stretch (Aryl ether)

Table 4: Predicted Mass Spectrometry Data

m/zIon
192.05[M]⁺ (Molecular Ion)
147.05[M - COOH]⁺

Note: The molecular formula of this compound is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol .[1][2] The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound should be dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹. The final spectrum is generated by automatic subtraction of the background spectrum from the sample spectrum.[3]

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition:

    • ESI: The sample solution is infused directly into the ESI source. The mass spectrum is typically acquired in both positive and negative ion modes.

    • EI: The sample can be introduced via a direct insertion probe or through a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (ESI, EI) Prep_MS->MS_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide on the Thermal Stability of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a member of the benzimidazole class of heterocyclic compounds, which are of significant interest in pharmaceutical and medicinal chemistry due to their diverse biological activities. The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its synthesis, purification, formulation, and storage. Understanding the decomposition temperature and thermal behavior is essential for ensuring the safety, efficacy, and shelf-life of a drug product. This guide aims to provide a thorough understanding of the factors influencing the thermal stability of this compound and to equip researchers with the necessary protocols to evaluate it.

Thermal Stability Data of Related Benzimidazole Derivatives

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not extensively reported in the available literature. However, analysis of structurally related compounds provides valuable insights into its expected thermal properties. The benzimidazole core is known for its relatively high thermal stability. Decomposition is often initiated by the substituents on the benzimidazole ring.

The following table summarizes the melting point and decomposition data for several benzimidazole derivatives found in the literature. It is important to note that a melting point accompanied by decomposition ("dec.") indicates that the compound breaks down at its melting temperature.

CompoundMelting Point (°C)Notes
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid260 (dec.)Decomposes upon melting.[1]
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate110-112TGA shows a decomposition temperature (Td) at 245 °C.[2]
5-methoxy-1H-benzo[d]imidazole-2-thiol derivatives218.5-232 (dec.)A series of derivatives that decompose upon melting.[3]
5,7-Dinitrobenzotriazole193Decomposes with an extrapolated onset of 291 °C.[4]
4-Amino-5,7-dinitrobenzotriazolemelts with decomp. at 337Decomposes upon melting.[4]

Based on this data, it is reasonable to hypothesize that this compound will also exhibit decomposition at or near its melting point. The presence of the carboxylic acid group may influence the decomposition pathway, potentially through decarboxylation.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer is required.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The TGA thermogram will plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any endothermic or exothermic events associated with phase transitions or decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter is required.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Temperature Range: The temperature range should encompass the expected melting and decomposition temperatures, for instance, from 25 °C to 300 °C.

  • Data Analysis: The DSC thermogram plots the heat flow versus temperature. The melting point is identified as the peak temperature of the endothermic melting transition. The enthalpy of fusion can be calculated from the area under the melting peak. Any exothermic peaks following the melting endotherm are indicative of decomposition.

Potential Biological Signaling Pathway

Benzimidazole derivatives are known to interact with various biological targets. For instance, some act as topoisomerase inhibitors, interfering with DNA replication in cancer cells, while others have been shown to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.[5][6]

The following diagram illustrates a hypothetical workflow for investigating the inhibitory effect of this compound on a generic kinase signaling pathway, a common mechanism of action for this class of compounds.

Hypothetical Kinase Inhibition Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Downstream Analysis A Compound Synthesis (this compound) B Kinase Activity Assay A->B C Determine IC50 B->C H Analysis of Results C->H D Cell Culture (e.g., Cancer Cell Line) E Compound Treatment D->E F Western Blot for Phosphorylated Substrate E->F G Cell Viability Assay (e.g., MTT) E->G F->H G->H I Lead Optimization H->I

Caption: A workflow for evaluating kinase inhibition.

Conclusion

While specific thermal stability data for this compound is limited in the current literature, the analysis of related benzimidazole compounds suggests that it likely decomposes at or near its melting point. The provided TGA and DSC protocols offer a clear methodology for researchers to obtain precise thermal stability data for this compound. Furthermore, the diverse biological activities of the benzimidazole scaffold, such as the potential for kinase inhibition, highlight the importance of thorough physicochemical characterization, including thermal stability, in the early stages of drug discovery and development. The experimental and analytical frameworks presented in this guide provide a solid foundation for such investigations.

References

Potential Therapeutic Targets of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural features allow for diverse interactions with various biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This technical guide focuses on the potential therapeutic targets of a specific derivative, 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid . While direct experimental data for this particular molecule is limited in publicly available literature, this document synthesizes findings from structurally related benzimidazole compounds to hypothesize its potential mechanisms of action and key molecular targets. This guide is intended for researchers, scientists, and drug development professionals to provide a foundation for future investigation into the therapeutic potential of this compound.

Hypothesized Therapeutic Targets

Based on the pharmacological activities of structurally similar benzimidazole derivatives, the following therapeutic targets are proposed for this compound.

Anticancer Targets

The benzimidazole core is a common feature in many anticancer agents. The potential anticancer activity of this compound may be mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Topoisomerases: DNA topoisomerases (Topo I and Topo II) are crucial enzymes that regulate DNA topology during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells. Several benzimidazole derivatives have been identified as potent topoisomerase inhibitors.

  • Fatty Acid Synthase (FASN): FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in various cancers, playing a vital role in tumor cell growth and survival. Inhibition of FASN is a promising strategy for cancer therapy, and some benzimidazole-containing compounds have shown FASN inhibitory activity.

  • Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain benzimidazole derivatives have been shown to interfere with microtubule polymerization.

Table 1: In Vitro Anticancer Activity of Representative Benzimidazole Derivatives

Compound/DerivativeTarget/Cell LineActivity (IC50)Reference
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMCF-7 (Breast Cancer)0.73 µM[1]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMDA-MB-231 (Breast Cancer)20.4 µM[1]
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideA549 (Lung Cancer)0.15 µM
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideSW480 (Colon Cancer)3.68 µM
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative (CTL-06)FASN Inhibition3.0 µM[2]
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative (CTL-12)FASN Inhibition2.5 µM[2]
Neurological Targets

Benzimidazole derivatives have shown promise in the treatment of neurological disorders, primarily by modulating the activity of key neurotransmitter receptors.

  • GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators of GABA-A receptors are used as anxiolytics, sedatives, and anticonvulsants. Certain 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of GABA-A receptors.

Table 2: GABA-A Receptor Binding Affinity of a Representative Benzimidazole Derivative

Compound/DerivativeReceptor SubtypeActivity (pKi)Reference
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazoleα1β2γ2 GABA-A5.5
Antimicrobial Targets

The benzimidazole scaffold is present in several clinically used antimicrobial agents. The proposed antimicrobial mechanism for benzimidazole derivatives often involves the disruption of essential cellular processes in microorganisms.

  • Bacterial Cell Division Proteins (e.g., FtsZ): Filamenting temperature-sensitive protein Z (FtsZ) is a key protein in bacterial cell division and is a promising target for novel antibiotics. Some benzimidazoles have been suggested to exert their antibacterial effect by inhibiting FtsZ.

  • General Metabolic Disruption: Due to their structural similarity to purines, benzimidazoles can interfere with various metabolic pathways in bacteria and fungi.

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Benzimidazole Derivatives against Microbial Strains

Compound/DerivativeMicrobial StrainActivity (MIC, µg/mL)Reference
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazoleS. aureus7.8
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazoleMRSA3.9
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleM. smegmatis3.9
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleC. albicans3.9

Experimental Protocols

The following are generalized protocols for key in vitro assays that can be employed to investigate the potential therapeutic targets of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[3]

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[4]

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and various concentrations of this compound.

  • Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Fatty Acid Synthase (FASN) Inhibition Assay

This spectrophotometric assay measures the activity of FASN by monitoring the oxidation of NADPH.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH.

  • Pre-incubation: Add purified FASN and various concentrations of this compound to the reaction mixture and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding malonyl-CoA.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.

  • Data Analysis: Calculate the rate of NADPH oxidation to determine the FASN activity and the IC50 value of the inhibitor.

GABA-A Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the compound and calculate its inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts related to the potential therapeutic targeting of this compound.

G cluster_workflow In Vitro Screening Workflow Compound 5-methoxy-1H-benzo[d] imidazole-2-carboxylic acid Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity Target_Assays Target-Based Assays Cytotoxicity->Target_Assays Non-toxic Concentrations Toxicity Toxicity Assessment Target_Assays->Toxicity Off-target Effects Efficacy Efficacy Assessment Target_Assays->Efficacy Active Hits Lead_Opt Lead Optimization Efficacy->Lead_Opt

A typical in vitro screening workflow for a novel compound.

G cluster_pathway Hypothesized Anticancer Signaling Pathway Compound 5-methoxy-1H-benzo[d] imidazole-2-carboxylic acid Topo Topoisomerase I/II Compound->Topo Inhibition FASN Fatty Acid Synthase Compound->FASN Inhibition DNA_Damage DNA Strand Breaks Topo->DNA_Damage Lipid_Depletion Lipid Depletion FASN->Lipid_Depletion Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Lipid_Depletion->Apoptosis

Hypothesized anticancer mechanism of action.

Logical relationship of the benzimidazole core to its diverse biological activities.

Conclusion and Future Directions

While this compound remains a relatively understudied compound, the extensive research on its structural analogs provides a strong rationale for investigating its therapeutic potential. The evidence from related compounds suggests that its primary therapeutic targets may lie in the realms of oncology and neurology, with potential applications as an antimicrobial agent.

Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these hypothesized activities. A systematic screening against a panel of cancer cell lines and relevant molecular targets such as topoisomerases and FASN is warranted. Furthermore, its modulatory effects on key neurotransmitter receptors, particularly the GABA-A receptor, should be investigated to explore its potential in treating neurological disorders. The experimental protocols outlined in this guide provide a solid framework for initiating such studies. Elucidating the specific molecular targets and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes: One-Pot Synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole core is a "privileged scaffold" in medicinal chemistry, frequently utilized in drug discovery due to its structural similarity to purine, which allows it to interact with various biological targets.[1][2] Consequently, derivatives of this molecule are investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The methoxy and carboxylic acid functional groups on this specific scaffold provide valuable handles for further chemical modification and structure-activity relationship (SAR) studies, making it a key building block in the development of new therapeutic agents.

Principle of One-Pot Synthesis

One-pot synthesis is a highly efficient strategy in chemical synthesis where multiple reaction steps are carried out in a single reactor without isolating intermediate compounds. This approach offers significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing solvent and reagent usage, and simplifying the work-up and purification process.[1][2] For the synthesis of this compound, a one-pot approach typically involves the direct condensation and subsequent cyclization of 4-methoxy-benzene-1,2-diamine with a suitable two-carbon electrophile, such as oxalic acid or its derivatives. This method circumvents the need to isolate the initial amide intermediate, streamlining the path to the final product.[1]

Experimental Protocol

This protocol describes a representative one-pot method for the synthesis of this compound via the condensation of 4-methoxy-benzene-1,2-diamine with diethyl oxalate followed by cyclization and saponification.

Materials and Reagents:

  • 4-methoxy-benzene-1,2-diamine

  • Diethyl oxalate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and dilute (e.g., 2 M)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxy-benzene-1,2-diamine (e.g., 10 mmol, 1.38 g) in ethanol (50 mL).

  • Addition of Reagent: To the stirring solution, add diethyl oxalate (e.g., 11 mmol, 1.5 mL, 1.1 eq.) dropwise at room temperature.

  • Initial Condensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC to confirm the consumption of the starting diamine.

  • Saponification and Cyclization: After the initial condensation, allow the mixture to cool slightly. Prepare a solution of sodium hydroxide (e.g., 30 mmol, 1.2 g) in water (20 mL) and add it to the reaction flask.

  • Second Reflux: Heat the resulting mixture back to reflux and maintain for an additional 3-5 hours. This step facilitates both the hydrolysis of the ester and the dehydrative cyclization to form the benzimidazole ring.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Acidify the alkaline solution carefully with concentrated HCl until the pH is approximately 3-4. A precipitate should form.

    • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold distilled water (2 x 20 mL) to remove inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data Summary

The following table summarizes representative data for a generalized one-pot synthesis of a benzimidazole-2-carboxylic acid derivative. Yields and reaction times can vary based on the specific substrates and precise conditions used.

EntryStarting DiamineC2 SourceKey ConditionsReaction Time (h)Yield (%)
14-methoxy-benzene-1,2-diamineDiethyl Oxalate1. EtOH, Reflux2. NaOH (aq.), Reflux5 - 975 - 85
2o-phenylenediamineOxalic AcidHCl (4M), Reflux6 - 870 - 80

Process Visualization

The following diagram illustrates the general workflow for the one-pot synthesis of this compound.

G cluster_reactants Reactants & Setup cluster_reaction Reaction Steps cluster_workup Work-up & Purification Diamine 4-methoxy-benzene-1,2-diamine Flask Combine in Flask Diamine->Flask Oxalate Diethyl Oxalate Oxalate->Flask Solvent Ethanol Solvent->Flask Reflux1 Reflux (Condensation) Flask->Reflux1 AddBase Add NaOH (aq.) Reflux1->AddBase Reflux2 Reflux (Cyclization/ Saponification) AddBase->Reflux2 Cooling Cool & Acidify (HCl) Reflux2->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Pure 5-methoxy-1H-benzo[d]imidazole- 2-carboxylic acid Recrystallization->FinalProduct

Caption: Workflow for the one-pot synthesis of the target benzimidazole.

References

Green Synthesis of Substituted Benzimidazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the green synthesis of substituted benzimidazoles. These methods emphasize the use of environmentally benign solvents, energy-efficient techniques, and recyclable catalysts, aligning with the principles of green chemistry.

The synthesis of benzimidazole derivatives, a core scaffold in many pharmaceuticals, has traditionally relied on methods that often involve harsh conditions, toxic solvents, and stoichiometric reagents. The shift towards greener synthetic routes is not only environmentally responsible but also often leads to improved reaction efficiency, higher yields, and simplified purification processes. This document outlines several proven green methodologies for the synthesis of this important heterocyclic motif.

Application Notes

The choice of a specific green synthetic method will depend on the available equipment, the scale of the reaction, and the nature of the substrates.

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times from hours to minutes.[1][2] It is particularly advantageous for high-throughput synthesis and library generation in drug discovery. The protocols often employ solvent-free conditions or green solvents like ethanol and water.[3][4]

  • Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation.[5][6] This method is known for its ability to enhance reaction rates at ambient temperature, making it a highly energy-efficient and green alternative. Many ultrasound-promoted benzimidazole syntheses are performed in aqueous media, further enhancing their green credentials.[6]

  • Catalyst-Free Synthesis: Eliminating the need for a catalyst simplifies the reaction setup and purification process, reducing waste and cost.[7] These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal or microwave activation in a green solvent.

  • Natural and Recyclable Catalysts: The use of naturally derived or recyclable catalysts presents a sustainable approach to benzimidazole synthesis. Natural catalysts, such as pomegranate peel powder, are biodegradable and readily available.[8] Recyclable catalysts, including various nanoparticles and solid-supported acids, can be recovered and reused multiple times, minimizing waste and catalyst loading.[9]

Comparative Data of Green Synthesis Methods

The following tables summarize quantitative data for the synthesis of various substituted benzimidazoles using different green chemistry approaches.

Table 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

EntryAldehyde/Carboxylic AcidCatalystSolventTime (min)Yield (%)Reference
1BenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free599[4]
24-MethylbenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free598[4]
34-MethoxybenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free597[4]
4Acetic AcidHCl (2 drops)Solvent-free1.595[2]
5Benzoic AcidEthyl acetateWaterNot specified>90[3]

Table 2: Ultrasound-Assisted Synthesis of 2-Substituted Benzimidazoles

EntryAldehydeCatalystSolventTime (min)Yield (%)Reference
1BenzaldehydeNoneWater6096[5]
24-ChlorobenzaldehydeNoneWater6094[5]
34-NitrobenzaldehydeNoneWater6098[5]
4Various aromatic aldehydesBiOCl nanoparticlesWaterNot specifiedHigh[7]

Table 3: Synthesis of 2-Substituted Benzimidazoles using Natural Catalysts

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydePomegranate Peel PowderEthanol282[8]
24-MethoxybenzaldehydePomegranate Peel PowderEthanol1.584[8]
34-ChlorobenzaldehydePomegranate Peel PowderEthanol2.581[8]
42-NitrobenzaldehydePomegranate Peel PowderEthanol378[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃

This protocol describes a solvent-free, microwave-assisted synthesis of 1,2-disubstituted benzimidazoles catalyzed by Erbium(III) triflate.[4]

Materials:

  • N-substituted-o-phenylenediamine (e.g., N-phenyl-o-phenylenediamine)

  • Substituted aldehyde (e.g., benzaldehyde)

  • Erbium(III) triflate (Er(OTf)₃)

  • Microwave reactor

  • Ethyl acetate

  • Water

Procedure:

  • In a 3 mL glass vial, combine N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Place the vial in a microwave reactor and irradiate the mixture for 5 minutes at a set temperature of 60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 4 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization, if necessary.

Protocol 2: Ultrasound-Assisted Catalyst-Free Synthesis of 2-Substituted Benzimidazoles

This protocol details a catalyst-free synthesis of 2-substituted benzimidazoles in water under ultrasonic irradiation.[5]

Materials:

  • o-phenylenediamine

  • Substituted aldehyde

  • Ultrasonic bath

  • Ethanol

  • Water

Procedure:

  • In a suitable flask, suspend o-phenylenediamine (1 mmol) and the substituted aldehyde (1 mmol) in water (5 mL).

  • Place the flask in an ultrasonic bath and irradiate the mixture at a frequency of 40 kHz and a power output of 250 W.

  • Maintain the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, the solid product precipitates out of the solution.

  • Collect the product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.

Protocol 3: Synthesis of 2-Substituted Benzimidazoles using Pomegranate Peel Powder as a Natural Catalyst

This protocol describes a green and efficient synthesis of 2-substituted benzimidazoles using a readily available natural catalyst.[8]

Materials:

  • o-phenylenediamine

  • Substituted aromatic aldehyde

  • Pomegranate Peel Powder (PGP) - prepared by washing, drying, and grinding pomegranate peels.

  • Ethanol

  • n-hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • Add pomegranate peel powder (0.1 g) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using TLC with a mobile phase of 70% n-hexane: 30% ethyl acetate.

  • Upon completion of the reaction (typically 1.5-3 hours), filter the catalyst (PGP).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the resulting solid product with cold water and dry to obtain the pure 2-substituted benzimidazole.

Visualizations

experimental_workflow cluster_mw Microwave-Assisted Synthesis cluster_us Ultrasound-Assisted Synthesis cluster_nc Natural Catalyst Synthesis mw_start Mix Reactants & Catalyst mw_irradiate Microwave Irradiation (5 min, 60°C) mw_start->mw_irradiate mw_workup Work-up (Extraction) mw_irradiate->mw_workup mw_product Purified Product mw_workup->mw_product us_start Suspend Reactants in Water us_irradiate Ultrasonic Irradiation (1h, RT) us_start->us_irradiate us_workup Filtration & Recrystallization us_irradiate->us_workup us_product Purified Product us_workup->us_product nc_start Mix Reactants & Natural Catalyst in Ethanol nc_react Stir at Room Temperature (1.5-3h) nc_start->nc_react nc_workup Filter Catalyst & Evaporate Solvent nc_react->nc_workup nc_product Purified Product nc_workup->nc_product

Caption: Comparative workflow of green synthesis methods for substituted benzimidazoles.

reaction_mechanism reactants o-phenylenediamine + Aldehyde schiff_base Schiff Base Intermediate reactants->schiff_base Condensation (-H₂O) dihydrobenzimidazole 1,2-Dihydrobenzimidazole schiff_base->dihydrobenzimidazole Intramolecular Cyclization product Substituted Benzimidazole dihydrobenzimidazole->product Oxidation (-H₂)

Caption: General reaction mechanism for the synthesis of 2-substituted benzimidazoles.

References

Application Notes and Protocols for the Purification of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful development of active pharmaceutical ingredients (APIs). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides detailed application notes and a comprehensive protocol for the purification of this compound by recrystallization, intended for researchers, scientists, and drug development professionals. The protocol is designed to enhance the purity of the compound by removing impurities that may be present after its initial synthesis.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization process, the impure compound is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller quantities, remain dissolved in the solvent. The purified crystals are then isolated by filtration. The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

Solvent Selection and Solubility Profile

A preliminary solvent screening is crucial for identifying a suitable solvent or solvent system for the recrystallization of this compound. Based on the chemical structure, which contains both polar (carboxylic acid, methoxy, imidazole) and non-polar (benzene ring) functionalities, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. For benzimidazole derivatives, alcohols such as ethanol and methanol, often mixed with water, are commonly employed.[1]

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarity IndexSolubility at 25°C (Room Temp)Solubility at Boiling PointSuitability for Recrystallization
Water10.2Very LowLowPoor (as a single solvent)
Ethanol5.2LowHighGood (potentially in a mixed solvent system)
Methanol6.6LowHighGood (potentially in a mixed solvent system)
Acetone5.1ModerateHighModerate (may have high solubility at RT)
Ethyl Acetate4.4LowModerateModerate
Toluene2.4Very LowLowPoor
n-Hexane0.1InsolubleInsolubleUnsuitable
Dichloromethane3.1LowModerateModerate

Based on this qualitative analysis, an ethanol/water or methanol/water mixed solvent system is a promising candidate for the recrystallization of this compound. This combination allows for fine-tuning the polarity to achieve the desired solubility profile.

Experimental Protocol

This protocol details the procedure for the purification of this compound using a mixed ethanol and water solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 20 mL of 95% ethanol to the flask.

    • Heat the mixture to a gentle boil while stirring.

    • Continue to add small portions of ethanol until the compound completely dissolves. Note the total volume of ethanol used.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (approx. 0.1 g) of activated carbon to the solution.[1]

    • Reheat the solution to a gentle boil for 5-10 minutes with continuous stirring.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration.

    • Preheat a second Erlenmeyer flask containing a small amount of the solvent on the heat source.

    • Place a fluted filter paper in a stemless funnel and place it on the preheated flask.

    • Quickly pour the hot solution through the fluted filter paper.

    • Wash the filter paper with a small amount of hot solvent to recover any residual compound.

  • Crystallization:

    • To the hot, clear filtrate, add deionized water dropwise while stirring until the solution becomes faintly cloudy (the point of saturation).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of large, well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50 v/v) to remove any adhering mother liquor.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at 60-80°C until a constant weight is achieved, or in a vacuum desiccator at room temperature.

Data Presentation

The following table summarizes the expected quantitative data from the purification process. The values presented are hypothetical but represent a typical outcome for a successful recrystallization.

Table 2: Expected Quantitative Data for the Recrystallization of this compound

ParameterBefore RecrystallizationAfter Recrystallization
Mass 1.00 g0.85 g
Appearance Light brown powderOff-white crystalline solid
Purity (by HPLC) 95.2%>99.5%
Melting Point 178-182 °C185-187 °C
Recovery Yield -85%

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter add_water Add Water until Cloudy hot_filter->add_water re_dissolve Add Ethanol to Clarify add_water->re_dissolve cool_rt Cool to Room Temperature re_dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: Experimental workflow for the recrystallization process.

Troubleshooting

Table 3: Common Issues and Solutions in Recrystallization

IssuePossible CauseSuggested Solution
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small portions. If still insoluble, the solvent is likely unsuitable.
Oiling out (formation of a liquid layer instead of crystals) Solution is supersaturated at a temperature above the compound's melting point.Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow to cool more slowly.
No crystals form upon cooling Solution is not saturated; Compound is too soluble in the chosen solvent system.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery yield Too much solvent was used; Crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath.
Poor purity after recrystallization Cooling was too rapid, trapping impurities; Inefficient washing.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the crystals are washed with a cold solvent.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Ethanol and methanol are flammable. Avoid open flames and use a heating mantle or steam bath as a heat source.

  • Handle hot glassware with appropriate clamps or tongs.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Note: HPLC Method for Purity Analysis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of the purity of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). This method is designed to be robust, and suitable for quality control and purity assessment in research and development settings.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). The HPLC method detailed below provides a reliable approach for separating the main compound from potential impurities. The method is based on reversed-phase chromatography with UV detection, a widely used and robust technique for the analysis of aromatic and heterocyclic compounds.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis.

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution. A C8 column could also be a suitable alternative.[2][3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • This compound reference standard

    • Sample of this compound for analysis

2.2. Chromatographic Conditions

A summary of the HPLC parameters is provided in the table below. These conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, with pH adjusted to 3.0 using orthophosphoric acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 288 nm[2]
Injection Volume 10 µL
Run Time 30 minutes

2.3. Preparation of Solutions

  • Mobile Phase A (0.025 M KH₂PO₄, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio is recommended as the diluent to ensure sample compatibility.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2.4. System Suitability

Before sample analysis, the suitability of the chromatographic system should be verified. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

2.5. Analysis Procedure

  • Equilibrate the column with the mobile phase at the initial gradient composition for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure the baseline is stable and free of interfering peaks.

  • Inject the standard solution to verify system suitability.

  • Inject the sample solution to be analyzed.

  • After the analysis, calculate the purity of the sample.

2.6. Calculation of Purity

The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected retention time and system suitability results for the analysis of this compound.

AnalyteExpected Retention Time (min)Tailing FactorTheoretical Plates (N)
This compound~ 10.5~ 1.2> 5000

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC purity analysis.

HPLC_Workflow prep Preparation of Solutions (Mobile Phases, Standard, Sample) equilibration Column Equilibration (30 min) prep->equilibration Load onto HPLC blank Blank Injection (Diluent) equilibration->blank system_suitability System Suitability Test (Standard Injection x5) blank->system_suitability check_sst Check Acceptance Criteria (Tailing, Plates, RSD) system_suitability->check_sst check_sst->equilibration Fail sample_analysis Sample Analysis (Sample Injection) check_sst->sample_analysis Pass data_processing Data Processing and Purity Calculation sample_analysis->data_processing report Generate Report data_processing->report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The use of a C18 column with a gradient elution of a phosphate buffer and acetonitrile provides excellent separation and peak shape. This method is suitable for routine quality control in pharmaceutical research and development.

References

Application Notes and Protocols: Utilizing 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The most common strategy, Fmoc/tBu, allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This methodology offers significant advantages, including the ability to drive reactions to completion using excess reagents and simplified purification of intermediates.

The incorporation of non-canonical building blocks, such as benzimidazole derivatives, into peptides is a key strategy in medicinal chemistry to enhance biological activity, stability, and pharmacokinetic properties. Benzimidazole moieties are known to be present in a variety of pharmacologically active compounds. This document provides a general protocol for Fmoc-based SPPS and a specific, proposed protocol for the incorporation of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid as a capping agent or internal non-natural amino acid analogue.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the standard cycle for elongating a peptide chain on a solid support.

Resin Preparation and Swelling

The initial step in SPPS is the selection of an appropriate resin and its preparation for synthesis.

  • Procedure:

    • Weigh the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) into a suitable reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour with gentle agitation.

    • After swelling, drain the DMF.

The SPPS Cycle: Deprotection, Activation, and Coupling

The core of SPPS is a repeated cycle of deprotection and coupling steps to add each amino acid to the peptide chain.

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

  • Procedure:

    • Add a solution of 20% piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

    • Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

The incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide.

  • Procedure:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; ~2.9-4.9 equivalents) in a minimal amount of DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to pre-activate it for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • After the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

This cycle of deprotection, activation, and coupling is repeated for each amino acid in the desired peptide sequence.

Cleavage and Deprotection

Once the peptide sequence is fully assembled, it is cleaved from the resin support, and the permanent side-chain protecting groups are removed simultaneously.

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a fresh cleavage cocktail. A common cocktail is Reagent K (see table below). Note: This should be performed in a certified fume hood as TFA is highly corrosive.

    • Add the cleavage cocktail to the dried resin.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate, which contains the peptide.

    • Wash the resin with a small amount of fresh TFA to maximize peptide recovery.

Peptide Precipitation and Purification

The cleaved peptide is then precipitated, isolated, and purified.

  • Procedure:

    • Concentrate the TFA filtrate.

    • Precipitate the peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Proposed Protocol for Incorporating this compound

This hypothetical protocol describes how this compound can be coupled to the N-terminus of a resin-bound peptide.

Rationale

Incorporating a benzimidazole moiety can be a strategy to introduce conformational constraints, improve metabolic stability, or introduce a pharmacophore with potential biological activity. This protocol assumes the benzimidazole derivative will be used as an N-terminal capping group.

Activation and Coupling Procedure
  • Final Deprotection: Perform the final Fmoc-deprotection on the N-terminal amino acid of the fully assembled peptide-resin as described in section 2.2.1.

  • Activation of the Benzimidazole Derivative:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and a suitable coupling agent such as HATU (~2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling to the Peptide-Resin:

    • Add the activated benzimidazole solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. A longer coupling time may be necessary for this non-standard building block.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, thoroughly wash the resin with DMF, followed by DCM.

  • Cleavage and Purification: Proceed with the cleavage and purification steps as outlined in sections 2.3 and 2.4.

Data Presentation: Reagents and Parameters for SPPS

The following tables summarize the key reagents and parameters for the described protocols.

Table 1: General Reagents for Fmoc-SPPS

Reagent/MaterialFunction
Rink Amide ResinSolid support for synthesis of C-terminal amide peptides.
N,N-Dimethylformamide (DMF)Primary solvent for swelling, washing, and reactions.
PiperidineBase used for the removal of the Fmoc protecting group.
Fmoc-Amino AcidsBuilding blocks for the peptide chain.
HBTU/HATUCoupling reagents for activating carboxylic acids.
DIPEABase used for the activation of amino acids.
Dichloromethane (DCM)Solvent for washing.
Diethyl ether (cold)Used for the precipitation of the cleaved peptide.

Table 2: Composition of a Standard Cleavage Cocktail (Reagent K)

ComponentPercentage (v/v)Function
Trifluoroacetic acid (TFA)82.5%Cleaves the peptide from the resin and removes side-chain protecting groups.
Phenol5%Scavenger to prevent side reactions.
Water5%Scavenger.
Thioanisole5%Scavenger.
1,2-Ethanedithiol (EDT)2.5%Scavenger (especially for peptides containing Trp, Cys, Met).

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes described in this document.

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for each Amino Acid Wash2->Repeat  Next AA Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final AA   Purification Precipitation, Purification & Lyophilization Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Benzimidazole_Coupling PeptideResin Deprotected Peptide-Resin (H2N-Peptide-Resin) Coupling Coupling Reaction PeptideResin->Coupling Benzimidazole 5-methoxy-1H-benzo[d]imidazole -2-carboxylic acid Activation Activation (HATU, DIPEA in DMF) Benzimidazole->Activation Activation->Coupling CappedPeptide N-Terminally Capped Peptide-Resin Coupling->CappedPeptide

Caption: Proposed workflow for coupling the benzimidazole derivative.

Application Notes and Protocols for N-Alkylation of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, a key synthetic transformation for the development of novel pharmaceutical agents. Due to the presence of a reactive carboxylic acid moiety, a direct N-alkylation is often challenging and may result in low yields and undesired side reactions. Therefore, a more robust three-step synthetic strategy is presented, which involves:

  • Esterification of the carboxylic acid to protect it during the subsequent N-alkylation step.

  • N-alkylation of the resulting benzimidazole ester.

  • Hydrolysis of the ester to yield the final N-alkylated this compound.

This approach ensures higher yields and cleaner reaction profiles.

Data Presentation

The following table summarizes the general reaction conditions for each step of the protocol. The specific parameters may require optimization depending on the desired alkyl group and the scale of the reaction.

StepReactionReagents and SolventsTypical Reaction ConditionsYield (%)
1EsterificationThis compound, Alkyl alcohol (e.g., ethanol, methanol), Acid catalyst (e.g., H₂SO₄) or Thionyl chlorideReflux, 4-8 hours85-95
2N-AlkylationBenzimidazole ester, Alkyl halide (R-X), Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetone)Room temperature to 80°C, 3-24 hours70-90
3HydrolysisN-alkylated benzimidazole ester, Base (e.g., NaOH, KOH), Solvent (e.g., Ethanol/Water)Reflux, 2-6 hours>90

Experimental Protocols

Step 1: Esterification of this compound

This protocol describes the conversion of the starting carboxylic acid to its corresponding ethyl ester.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and an excess of anhydrous ethanol (e.g., 20 mL per gram of starting material).

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: N-Alkylation of Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate

This protocol outlines the alkylation of the nitrogen atom of the benzimidazole ring.

Materials:

  • Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask, add ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate (1.0 eq) and anhydrous DMF or acetone.

  • Add the base (e.g., potassium carbonate) (1.5 eq) to the solution and stir for 15-30 minutes at room temperature.[1]

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80°C) for 3-24 hours. Monitor the reaction progress by TLC. The use of a phase-transfer catalyst like tetrabutylammonium bromide may be beneficial in some cases.[2]

  • After completion, cool the reaction mixture to room temperature.

  • If using an inorganic base, filter off the solid.

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.

Step 3: Hydrolysis of the N-Alkylated Ester

This final step converts the ester back to the carboxylic acid.

Materials:

  • N-alkylated ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) (1M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the N-alkylated ester (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-5 eq) to the solution.

  • Heat the mixture to reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with 1M HCl.

  • The N-alkylated carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Mandatory Visualization

N_Alkylation_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis start This compound ester Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate start->ester Ethanol, H₂SO₄ Reflux n_alkyl_ester N-Alkyl Ethyl 5-methoxy-1H- benzo[d]imidazole-2-carboxylate ester->n_alkyl_ester Alkyl Halide, Base DMF or Acetone final_product N-Alkyl 5-methoxy-1H-benzo[d]imidazole- 2-carboxylic acid n_alkyl_ester->final_product NaOH, Ethanol/H₂O Reflux, then H⁺

Caption: Workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid as a key building block in the synthesis of potent kinase inhibitors. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and interact with the ATP-binding site of various kinases. The methoxy substituent at the 5-position can enhance binding affinity and modulate the pharmacokinetic properties of the resulting inhibitors.

The protocols detailed below are based on established synthetic methodologies for amide bond formation, a common and effective strategy for elaborating the 2-carboxylic acid functional group of the benzimidazole core. The provided data and pathways highlight the potential of this scaffold in targeting key kinases involved in cancer cell proliferation and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2).

Data Presentation: Inhibitory Activity of Representative Benzimidazole-Based Kinase Inhibitors

The following table summarizes the in vitro biological activities of several kinase inhibitors featuring the benzimidazole carboxamide scaffold. While not all examples are synthesized directly from this compound, they represent the therapeutic potential of this structural class.

Compound IDTarget Kinase(s)IC50 / GI50 (µM)Target Cancer Cell Line(s)
Compound 6i EGFR, HER2, CDK2, mTOREGFR: 0.12, HER2: 0.15, CDK2: 0.21, mTOR: 0.11HCT-116, HepG2, MCF-7
Compound 6h EGFR, HER2, CDK2, AURKCEGFR: 0.14, HER2: 0.18, CDK2: 0.25, AURKC: 0.13HCT-116, HepG2, MCF-7
Compound 5o Topoisomerase IIα (inferred)0.15A549 (lung carcinoma)
Compound 12 Not specified3.1MCF-7 (breast cancer)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a one-pot synthesis of a substituted benzimidazole carboxylic acid, which can be adapted for the synthesis of the title compound.

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Ethyl pyruvate

  • Sodium metabisulfite (Na2S2O5)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of 4-methoxy-1,2-phenylenediamine (1 mmol) in ethanol, add ethyl pyruvate (1.1 mmol) and a catalytic amount of sodium metabisulfite.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the resulting crude ester, add a solution of 10% aqueous NaOH and heat the mixture to 80°C for 2 hours to facilitate hydrolysis.

  • After cooling, acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl-5-methoxy-1H-benzo[d]imidazole-2-carboxamides via HATU Coupling

This protocol details a general method for the amide coupling of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • To this solution, add HATU (1.2 mmol) and the desired amine (1.1 mmol).

  • Add DIPEA (3.0 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

  • Filter the precipitate and wash with water.

  • For further purification, dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The final product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Carboxylic Acid cluster_coupling Amide Coupling start_materials 4-methoxy-1,2-phenylenediamine + Ethyl pyruvate condensation Condensation & Cyclization start_materials->condensation Na2S2O5, EtOH, Reflux hydrolysis Ester Hydrolysis condensation->hydrolysis 1. Evaporation 2. NaOH, H2O product_acid 5-methoxy-1H-benzo[d]imidazole- 2-carboxylic acid hydrolysis->product_acid HCl coupling HATU/DIPEA Coupling product_acid->coupling amine Amine (R-NH2) amine->coupling purification Purification coupling->purification 1. Precipitation 2. Extraction final_product N-substituted-5-methoxy-1H- benzo[d]imidazole-2-carboxamide (Kinase Inhibitor) purification->final_product Column Chromatography

Caption: Synthetic workflow for kinase inhibitor synthesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR STAT STAT Pathway EGFR->STAT GF Growth Factor (e.g., EGF) GF->EGFR Binds and Activates Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway and inhibition.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR-2 PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR->PLC_PKC_MAPK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT VEGF VEGF VEGF->VEGFR Binds and Activates Inhibitor Benzimidazole Inhibitor Inhibitor->VEGFR Inhibits (ATP-competitive) Angiogenesis Angiogenesis, Permeability, Survival PLC_PKC_MAPK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Simplified VEGFR signaling pathway and inhibition.

Application Notes and Protocols: Synthesis of Fluorescent Probes from 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous functional molecules, including a wide array of fluorescent probes. Their rigid, planar structure and versatile functionalization capabilities make them ideal scaffolds for the design of sensors for various analytes such as metal ions and pH. The introduction of a methoxy group at the 5-position of the benzimidazole ring can modulate the photophysical properties of the resulting fluorescent probes, offering a strategic handle for fine-tuning their emission characteristics.

This document provides detailed protocols for the synthesis of novel fluorescent probes derived from 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid. The methodologies described herein are based on established synthetic strategies for benzimidazole-2-carboxamide derivatives and serve as a guide for the development of new molecular probes for applications in biological imaging, environmental sensing, and drug discovery.

Synthesis of Fluorescent Probes

A robust and widely employed method for the synthesis of fluorescent probes from this compound is the amidation of the carboxylic acid moiety. This reaction involves the coupling of the benzimidazole carboxylic acid with a suitable amine, which can be a fluorophore or a recognition unit for a specific analyte.

General Synthetic Scheme

The general reaction for the synthesis of a benzimidazole-2-carboxamide based fluorescent probe is depicted below. This involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.

Synthetic Scheme reagent1 5-methoxy-1H-benzo[d]imidazole- 2-carboxylic acid reagents Coupling Agents (e.g., TBTU, DIPEA) reagent1->reagents reagent2 Amine (R-NH2) reagent2->reagents product Fluorescent Probe (Benzimidazole-2-carboxamide derivative) reagents->product Amide Coupling

Caption: General reaction scheme for the synthesis of benzimidazole-2-carboxamide fluorescent probes.

Experimental Protocols

Protocol 1: Synthesis of a Benzimidazole-2-carboxamide Fluorescent Probe

This protocol describes a general procedure for the synthesis of a fluorescent probe via amide coupling of this compound with an exemplary amine, such as 4-(aminomethyl)aniline, which can be further functionalized.

Materials:

  • This compound

  • 4-(Aminomethyl)aniline

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add TBTU (1.1 mmol) and DIPEA (3.0 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 4-(aminomethyl)aniline (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The photophysical properties of the synthesized fluorescent probes are crucial for their application. The following table summarizes representative quantitative data for a hypothetical fluorescent probe derived from this compound, based on literature values for similar compounds.

PropertyValue
Absorption Maximum (λabs)350 nm
Emission Maximum (λem)450 nm
Molar Absorptivity (ε)25,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.60
Stokes Shift100 nm

Signaling Pathway and Experimental Workflow

The sensing mechanism of fluorescent probes often involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a PET-based "turn-on" sensor, the fluorescence is initially quenched. Upon binding to the analyte, the PET process is inhibited, leading to an increase in fluorescence intensity.

Sensing Mechanism cluster_0 Analyte Absent cluster_1 Analyte Present Fluorophore_off Fluorophore (Excited State) Receptor_off Receptor Fluorophore_off->Receptor_off PET Quenching Ground_State_off Ground State Fluorophore_off->Ground_State_off Fluorescence OFF Receptor_on Receptor-Analyte Complex Receptor_off->Receptor_on Binding Fluorophore_on Fluorophore (Excited State) Ground_State_on Ground State Fluorophore_on->Ground_State_on Fluorescence ON Analyte Analyte

Caption: Diagram of a Photoinduced Electron Transfer (PET) based "turn-on" fluorescence sensing mechanism.

The overall workflow for the synthesis and characterization of these fluorescent probes is systematic, starting from the synthesis and purification, followed by comprehensive photophysical and biological evaluation.

Experimental Workflow start Synthesis of Probe purification Purification (Column Chromatography) start->purification characterization Structural Characterization (NMR, HRMS) purification->characterization photophysical Photophysical Studies (Absorption, Emission, Quantum Yield) characterization->photophysical application Application Studies (e.g., Cell Imaging, Analyte Titration) photophysical->application end Data Analysis and Reporting application->end

Caption: A streamlined experimental workflow for the development and evaluation of fluorescent probes.

Applications

Fluorescent probes based on the this compound scaffold have potential applications in various scientific and biomedical fields:

  • Sensing of Metal Ions: By incorporating appropriate chelating moieties, these probes can be designed for the selective detection of biologically and environmentally important metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺.

  • pH Sensing: The benzimidazole core is sensitive to pH changes, making these derivatives suitable for developing probes to monitor pH in cellular compartments or environmental samples.

  • Bioimaging: Probes with good cell permeability and low cytotoxicity can be utilized for fluorescence microscopy to visualize specific analytes or cellular structures in living cells.

  • Drug Development: The benzimidazole scaffold is a known pharmacophore. Fluorescently labeling benzimidazole-based drug candidates can aid in studying their uptake, distribution, and target engagement within cells and tissues.

These application notes provide a foundational framework for the synthesis and utilization of fluorescent probes derived from this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.

Application Notes and Protocols for Enzyme Inhibition Assay of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This includes their potential as enzyme inhibitors, with studies demonstrating efficacy against a range of targets such as xanthine oxidase, lactate dehydrogenase (LDH), and various kinases. These enzymes are implicated in numerous pathological conditions, including gout, cancer, and inflammatory diseases.

This document provides a detailed experimental protocol for assessing the enzyme inhibitory potential of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid . Based on the structural similarity of this compound to known inhibitors, this protocol will focus on an assay for xanthine oxidase inhibition. Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid are associated with gout. Additionally, a summary protocol for a lactate dehydrogenase (LDH) inhibition assay is provided as a potential secondary target, given that benzimidazole derivatives have also shown inhibitory activity against this enzyme, which is a key player in anaerobic glycolysis, particularly in cancer cells.

Target Enzyme: Xanthine Oxidase

Signaling Pathway

Xanthine oxidase is a critical enzyme in the purine catabolism pathway, which is responsible for the breakdown of purines into uric acid.

purine_catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase Inhibitor 5-methoxy-1H-benzo[d]imidazole- 2-carboxylic acid Inhibitor->Xanthine_Oxidase

Caption: Purine Catabolism and Xanthine Oxidase Inhibition.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol is adapted for a 96-well plate format, allowing for high-throughput screening of the test compound.

Materials and Reagents:

  • This compound (Test Compound)

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (Substrate)

  • Allopurinol (Positive Control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Potassium Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

    • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.05-0.1 U/mL.

    • Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. A typical final concentration in the assay is 50-100 µM.

    • Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Positive Control Stock Solution: Dissolve allopurinol in DMSO to prepare a stock solution (e.g., 1 mM).

  • Assay Setup:

    • Prepare serial dilutions of the test compound and allopurinol in the phosphate buffer containing a final DMSO concentration of 1% (or a concentration that does not affect enzyme activity).

    • In a 96-well plate, add the following to each well:

      • Blank: 150 µL of phosphate buffer.

      • Control (No Inhibitor): 50 µL of phosphate buffer with 1% DMSO, 50 µL of xanthine solution, and 50 µL of buffer.

      • Test Compound: 50 µL of the diluted test compound solution, 50 µL of xanthine solution, and 50 µL of buffer.

      • Positive Control: 50 µL of the diluted allopurinol solution, 50 µL of xanthine solution, and 50 µL of buffer.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution to all wells except the blank.

  • Data Acquisition:

    • Immediately measure the absorbance at 295 nm using a microplate reader.

    • Continue to take readings every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Buffer - Enzyme (XO) - Substrate (Xanthine) - Test Compound - Positive Control Serial_Dilution Prepare Serial Dilutions of Test Compound and Control Reagent_Prep->Serial_Dilution Plate_Setup Set up 96-well plate: - Blanks - Controls - Test Compound Wells - Positive Control Wells Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate at 25°C Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with Xanthine Oxidase Pre_incubation->Reaction_Start Abs_Reading Measure Absorbance at 295 nm (Kinetic Reading) Reaction_Start->Abs_Reading Calc_Rate Calculate Reaction Rates (ΔAbs/min) Abs_Reading->Calc_Rate Calc_Inhibition Calculate Percentage Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Potential Secondary Target: Lactate Dehydrogenase (LDH)

Benzimidazole derivatives have also been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. LDH catalyzes the interconversion of pyruvate and lactate.

Summary Protocol: Lactate Dehydrogenase (LDH) Inhibition Assay

This assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.

Materials and Reagents:

  • This compound (Test Compound)

  • Lactate Dehydrogenase (from rabbit muscle)

  • Pyruvate (Substrate)

  • NADH (Cofactor)

  • Tris-HCl Buffer (e.g., 100 mM, pH 7.4)

  • DMSO

Procedure Summary:

  • Prepare solutions of the test compound, LDH, pyruvate, and NADH in Tris-HCl buffer.

  • In a 96-well plate, add buffer, NADH solution, and the test compound at various concentrations.

  • Add the LDH enzyme solution to all wells except the blank.

  • Initiate the reaction by adding the pyruvate solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes.

  • Calculate the reaction rates and percentage inhibition as described for the xanthine oxidase assay to determine the IC50 value.

Data Presentation

All quantitative data from the enzyme inhibition assays should be summarized in clear and structured tables for easy comparison.

Table 1: Xanthine Oxidase Inhibition Data

CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound[Conc. 1]
[Conc. 2]
[Conc. 3]
...
Allopurinol (Positive Control)[Conc. 1]
[Conc. 2]
[Conc. 3]
...

Table 2: IC50 Values for Xanthine Oxidase Inhibition

CompoundIC50 (µM)
This compound
Allopurinol (Positive Control)

Conclusion

The provided protocols offer a robust framework for evaluating the enzyme inhibitory activity of this compound against xanthine oxidase and lactate dehydrogenase. These assays are fundamental in the early stages of drug discovery and can provide valuable insights into the compound's mechanism of action and therapeutic potential. Careful execution of these protocols and thorough data analysis are crucial for obtaining reliable and reproducible results.

use of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic Acid in Organic Synthesis

Introduction

This compound is a versatile heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical development.[1] The benzimidazole core is a privileged pharmacophore, recognized as a bioisostere of natural nucleotides, which allows for favorable interactions with biological macromolecules like enzymes and receptors.[2] This structural motif is integral to numerous biologically active compounds exhibiting anticancer, anti-inflammatory, antiviral, and antifungal properties.[3][4][5] The presence of a carboxylic acid group at the 2-position provides a crucial synthetic handle, enabling straightforward derivatization, most commonly through amide bond formation, to generate libraries of novel compounds for drug discovery and structure-activity relationship (SAR) studies.[6] Furthermore, its favorable solubility and stability under various reaction conditions make it an ideal intermediate for developing complex molecules.[1]

Key Applications

  • Pharmaceutical Intermediates: Serves as a key precursor in the synthesis of novel therapeutics, particularly for targeting neurological disorders and cancer.[1]

  • Amide Bond Formation: The carboxylic acid moiety is readily coupled with a diverse range of primary and secondary amines using standard coupling reagents to form stable carboxamides. This is the most prevalent application in drug development.

  • Biochemical Probes: Used in the development of compounds for studying enzyme inhibition and receptor binding, offering insights into metabolic pathways.[1]

  • Esterification: The molecule can be esterified to produce intermediates for further transformations, such as cross-coupling reactions, or as final products with modified pharmacokinetic profiles.[6]

Synthesis of the Building Block

The 5-methoxy-1H-benzo[d]imidazole core is typically synthesized via the condensation of 4-methoxy-1,2-phenylenediamine with a suitable carboxylic acid or its equivalent. For instance, reacting 4-methoxy-1,2-phenylenediamine with formic acid in the presence of a catalyst like ZnO nanoparticles can produce 5-methoxy-1H-benzimidazole with high yields.[7] To obtain the 2-carboxylic acid derivative, a dicarbonyl compound such as oxalic acid or its derivative is used in the condensation step.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 4-Methoxy-1,2- phenylenediamine Condensation Condensation Reaction (e.g., Phillips condensation) SM1->Condensation SM2 Oxalic Acid (or derivative) SM2->Condensation Product 5-Methoxy-1H-benzo[d]imidazole- 2-carboxylic acid Condensation->Product Cyclization

Caption: General synthetic scheme for the benzimidazole core.

Experimental Protocols

The formation of an amide bond is a cornerstone reaction utilizing this building block.[8] The carboxylic acid must first be activated by a coupling reagent to facilitate nucleophilic attack by an amine.[9] Below are protocols for two common classes of coupling reagents.

Protocol 1: Amide Coupling via Carbodiimide Reagent (EDC/NHS)

This method is widely used due to its reliability and the water-soluble nature of the byproducts generated from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.0-1.2 eq)

  • EDC (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous solvent (DMF or DCM)

  • 5% aqueous HCl, saturated aqueous NaHCO₃, brine

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the chosen anhydrous solvent (e.g., DMF, DCM).

    • Add NHS (1.2 equivalents) and then EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the activated NHS ester.[8]

  • Amine Coupling:

    • Add the desired amine (1.0-1.2 equivalents) to the pre-activated mixture.

    • Continue stirring at room temperature for 2-12 hours.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Amide Coupling via Uronium/Aminium Reagent (HATU/DIPEA)

Uronium/aminium salts like HATU are more powerful activating agents, often employed for sterically hindered substrates or less nucleophilic amines.[10]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent (DMF)

Procedure:

  • Reaction Setup:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound and HATU (1.1 equivalents) in anhydrous DMF.

    • Stir the mixture for 5-10 minutes for pre-activation.[10]

  • Amine Coupling:

    • Add the amine (1.2 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.0 equivalents).

    • Stir the reaction at room temperature for 1-4 hours.[8]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography.

G start Start dissolve 1. Dissolve carboxylic acid in anhydrous solvent (DMF/DCM) start->dissolve add_reagents 2. Add Coupling Reagent (e.g., HATU) and Additive (if any) dissolve->add_reagents preactivate 3. Stir for pre-activation (5-60 min) add_reagents->preactivate add_amine 4. Add Amine, then add Base (e.g., DIPEA) preactivate->add_amine react 5. Stir at room temperature (1-12 hours) add_amine->react monitor 6. Monitor reaction (TLC or LC-MS) react->monitor workup 7. Perform aqueous work-up monitor->workup purify 8. Purify crude product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for amide coupling reactions.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate reactivity, cost, and potential for side reactions.[8]

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages
EDC (Carbodiimide)NHS or HOBtNone or mild baseDCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, good for peptide synthesis.[8]
HATU (Uronium Salt)NoneDIPEADMF, NMP1-4 hours70-98%High reactivity, fast reaction times, good for hindered substrates.[10][11]
PyBOP (Phosphonium Salt)NoneDIPEADCM, DMF1-6 hours75-95%Low racemization, effective for sensitive substrates.[10]
POCl₃ (Acid Chloride Formation)NonePyridineDCM, THF2-16 hours50-85%Inexpensive, powerful activation for robust amines.[11]
Table 2: Representative Spectroscopic Data for Characterization

The following data, based on analogous benzimidazole structures, can aid in the characterization of newly synthesized derivatives.

Data TypeFunctional Group / ProtonCharacteristic Signal / PeakReference
IR (cm⁻¹) -OH (Carboxylic Acid)~3400 (broad)[2]
C=O (Carboxylic Acid/Amide)1660-1710[2][12]
C=N (Imidazole)~1625[2]
C-O (Methoxy Ether)~1265[13]
¹H-NMR (δ, ppm) -OCH₃ (Methoxy)3.8-4.0 (singlet, 3H)[2][11]
Aromatic Protons7.0-8.2 (multiplets)[2][12]
Imidazole N-H>12.0 (broad singlet)[14]
¹³C-NMR (δ, ppm) C=O (Carboxamide)160-165[15]
=C-N (Imidazole)140-155[2][12]
Aromatic Carbons100-140[12]
-OCH₃ (Methoxy)~56[2]

Troubleshooting and Optimization

G cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Issue: Low or No Product Yield cause1 1. Inefficient Activation of Carboxylic Acid issue->cause1 cause2 2. Poor Nucleophilicity of Amine issue->cause2 cause3 3. Reagent Degradation or Impurity issue->cause3 sol1a Use stronger coupling reagent (e.g., EDC -> HATU) cause1->sol1a If reactivity is low sol1b Pre-activate acid with reagent before adding amine cause1->sol1b To maximize activation sol2a Increase reaction temperature (e.g., to 40-60 °C) cause2->sol2a To increase rate sol2b Use a stronger, non-nucleophilic base (e.g., TEA -> DIPEA) cause2->sol2b To deprotonate amine sol2c Increase equivalents of amine and coupling reagent (1.1-1.5 eq) cause2->sol2c To drive equilibrium sol3a Use fresh, high-purity reagents and anhydrous solvents cause3->sol3a To ensure quality

Caption: Troubleshooting logic for low-yield amide coupling reactions.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Cyclocondensation Step 1. Poor Quality Starting Materials: Impurities in 4-methoxy-o-phenylenediamine or the C2 synthon (e.g., diethyl oxalate) can hinder the reaction. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. 3. Incorrect Solvent: The chosen solvent may not be suitable for the reactants. 4. Inefficient Catalyst: If a catalyst is used, it may be inactive or used in an insufficient amount.1. Purify Starting Materials: Ensure the purity of 4-methoxy-o-phenylenediamine, as it is prone to oxidation. Consider recrystallization or column chromatography if necessary. 2. Optimize Temperature: Systematically vary the reaction temperature. For the Phillips-Ladenburg reaction, heating is typically required.[1] 3. Solvent Screening: Test a range of solvents. Polar solvents like ethanol or a mixture of ethanol and water are often used for benzimidazole synthesis. 4. Catalyst Selection: While often not strictly necessary for this condensation, acidic catalysts like p-toluenesulfonic acid can be employed to improve yields.[2]
Formation of Side Products 1. Oxidation of Starting Material: 4-methoxy-o-phenylenediamine is susceptible to oxidation, which can result in colored impurities. 2. Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole ring.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion to the desired product.
Low Yield or Incomplete Hydrolysis of the Ester Precursor 1. Insufficient Base: The amount of base (e.g., NaOH or KOH) may not be enough to completely hydrolyze the ester. 2. Suboptimal Temperature or Reaction Time: The hydrolysis may be too slow at the current temperature, or the reaction has not been allowed to proceed to completion. 3. Steric Hindrance: While less likely for an ethyl ester, bulky ester groups can slow down hydrolysis.1. Increase Base Equivalents: Use a larger excess of the base. A common condition is refluxing with 5% aqueous NaOH.[3] 2. Increase Temperature and Time: Heat the reaction mixture to reflux and monitor by TLC until the starting ester spot disappears. 3. Alternative Hydrolysis Conditions: Consider using a different base or a co-solvent like ethanol to improve solubility and reaction rate.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: The desired carboxylic acid and any unreacted starting materials or side products may have similar polarities, making separation by chromatography challenging. 2. Precipitation Issues: The product may not precipitate cleanly from the reaction mixture upon acidification.1. Acid-Base Extraction: Utilize the acidic nature of the product. After hydrolysis, neutralize the excess base and then carefully acidify to precipitate the carboxylic acid. The product can be dissolved in a weak base, washed with an organic solvent to remove neutral impurities, and then re-precipitated. 2. Controlled Precipitation: Cool the solution before and during acidification to promote the formation of a crystalline solid. Add the acid slowly with vigorous stirring.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and reliable method is a two-step process. The first step is the cyclocondensation of 4-methoxy-o-phenylenediamine with a suitable two-carbon electrophile, such as diethyl oxalate, to form ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate. The second step is the hydrolysis of the resulting ester to the desired carboxylic acid. This approach is a variation of the Phillips-Ladenburg benzimidazole synthesis.[1]

Q2: My 4-methoxy-o-phenylenediamine starting material is dark-colored. Can I still use it?

A2: Dark coloration often indicates oxidation of the o-phenylenediamine, which can lead to lower yields and the formation of colored impurities in your product. It is highly recommended to purify the starting material before use. This can sometimes be achieved by recrystallization or by treating a solution with activated charcoal.

Q3: How can I monitor the progress of the cyclocondensation and hydrolysis reactions?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring both reactions. For the cyclocondensation, you should observe the disappearance of the starting materials and the appearance of a new spot corresponding to the ester product. For the hydrolysis, you will see the disappearance of the ester spot and the appearance of a more polar spot for the carboxylic acid product.

Q4: What are the typical conditions for the hydrolysis of ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate?

A4: A common procedure for the hydrolysis of benzimidazole esters involves heating the ester in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. For example, refluxing with a 5% aqueous solution of NaOH for 1-2 hours is a good starting point.[3] After the reaction is complete, the solution is cooled and acidified to precipitate the carboxylic acid.

Q5: I am observing decarboxylation of my final product. How can I avoid this?

A5: Benzimidazole-2-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures. During the workup after hydrolysis, it is advisable to avoid excessive heating of the acidic solution. The precipitation of the product should be carried out at a reduced temperature (e.g., in an ice bath) to minimize the risk of decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate

This protocol describes the cyclocondensation of 4-methoxy-o-phenylenediamine with diethyl oxalate.

Materials:

  • 4-methoxy-o-phenylenediamine

  • Diethyl oxalate

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-o-phenylenediamine (1 equivalent) in ethanol.

  • Add diethyl oxalate (1.1 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

  • Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Suspend ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate (1 equivalent) in a 5% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is acidic (pH 3-4), at which point the product should precipitate.

  • Filter the precipitated solid, wash thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

Data Presentation

Table 1: Reaction Conditions for Cyclocondensation of Substituted o-Phenylenediamines

o-Phenylenediamine Derivative C2 Synthon Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
4-methoxy-1,2-phenylenediamineFormic acidN/AZnO nanoparticles70-98[1]
o-phenylenediamineBenzaldehydeCHCl₃:MeOH (3:1)Au/TiO₂252High[4]
Methyl 3,4-diaminobenzoateVarious aldehydesNitrobenzeneNone150-1551631-88[3]
o-phenylenediamineCarboxylic acidsEthanolNH₄Cl80-90-72-90[1]

Table 2: Conditions for Hydrolysis of Benzimidazole Esters

Ester Substrate Base Solvent Temperature Time (h) Yield (%) Reference
Various 2-substituted-benzimidazole-5-carboxylates5% aq. NaOHWaterReflux164-93[3]
Ethyl 4-(methylamino)-3-nitrobenzoate derivative33% NaOHEthanolReflux--

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis start Starting Materials (4-methoxy-o-phenylenediamine, Diethyl oxalate) reaction1 Reaction: Ethanol, HCl (cat.), Reflux start->reaction1 workup1 Workup: Cooling, Filtration reaction1->workup1 product1 Intermediate: Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate workup1->product1 reaction2 Reaction: 5% aq. NaOH, Reflux product1->reaction2 workup2 Workup: Acidification (HCl), Precipitation reaction2->workup2 product2 Final Product: This compound workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_cyclocondensation Cyclocondensation Issues cluster_hydrolysis Hydrolysis Issues start Low Yield? check_sm Check Starting Material Purity start->check_sm Yes increase_base Increase Base Concentration start->increase_base No, hydrolysis issue optimize_temp Optimize Temperature check_sm->optimize_temp screen_solvent Screen Solvents optimize_temp->screen_solvent increase_time_temp Increase Reaction Time/Temperature increase_base->increase_time_temp

Caption: Troubleshooting logic for low yield issues in the synthesis.

References

Technical Support Center: Synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Phillips condensation reaction. This involves the cyclocondensation of 4-methoxy-1,2-phenylenediamine with a dicarboxylic acid or its derivative, such as oxalic acid or diethyl oxalate. The reaction is typically carried out in the presence of an acid catalyst, like hydrochloric acid, and may require heating.[1][2][3][4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 4-methoxy-1,2-phenylenediamine and a two-carbon electrophile. Common choices for the electrophile include oxalic acid dihydrate or diethyl oxalate. The reaction is often facilitated by a mineral acid like hydrochloric acid (HCl) which acts as a catalyst. Solvents can vary, with aqueous solutions or ethanol being commonly employed.[1][2][3]

Q3: What are the major challenges and potential side reactions in this synthesis?

A3: Common challenges include incomplete reaction, difficulty in purification, and the formation of side products. The primary side reactions to be aware of are decarboxylation of the final product to form 5-methoxy-1H-benzo[d]imidazole, and the formation of incompletely cyclized intermediates or other impurities stemming from the starting materials.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Steps
Incomplete Reaction: The condensation reaction may not have gone to completion.- Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Ensure the reaction temperature is optimal. For Phillips condensation, heating is often required to drive the reaction forward.[1][2] - Catalyst: Verify the concentration and purity of the acid catalyst.
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the reactants can limit the yield.- Carefully measure and ensure the correct stoichiometry between 4-methoxy-1,2-phenylenediamine and the dicarboxylic acid/ester.
Product Degradation: The desired product may be susceptible to degradation under the reaction conditions.- Decarboxylation: Avoid excessive heating or prolonged reaction times at high temperatures, as this can promote the loss of the carboxylic acid group.
Purification Losses: Significant amounts of product may be lost during workup and purification steps.- Extraction: Optimize the pH during aqueous workup to ensure the product, which is amphoteric, is not lost in the aqueous phase. - Recrystallization: Carefully select the recrystallization solvent to maximize recovery of the pure product.

Issue 2: Presence of Significant Impurities in the Final Product

Observed Impurity Potential Cause Identification & Prevention
Unreacted 4-methoxy-1,2-phenylenediamine Incomplete reaction or incorrect stoichiometry.- Identification: Can be detected by TLC or HPLC by comparing with a standard of the starting material. - Prevention: Ensure a slight excess of the dicarboxylic acid/ester and extend the reaction time.
5-methoxy-1H-benzo[d]imidazole (Decarboxylation Product) Excessive heat or prolonged reaction time.- Identification: Characterized by a higher Rf value on TLC compared to the carboxylic acid product. Mass spectrometry will show a lower molecular weight corresponding to the loss of CO2. - Prevention: Carefully control the reaction temperature and time. Use the minimum effective temperature to drive the cyclization.
Incompletely Cyclized Intermediates (e.g., N-acylated diamine) Insufficient heating or catalyst activity to promote the final ring closure.- Identification: These intermediates will have different chromatographic behavior and spectroscopic properties (e.g., different NMR signals). - Prevention: Ensure adequate heating and the presence of a suitable acid catalyst to facilitate the dehydration and cyclization step.
Disubstituted Benzimidazole Side Products Reaction of the initial product with starting materials or intermediates.- Identification: Can be challenging and may require advanced analytical techniques like LC-MS/MS and 2D NMR for full characterization. - Prevention: Control the stoichiometry of the reactants and the reaction conditions to favor the formation of the desired monosubstituted product.

Data Presentation

Table 1: Summary of Potential Products in the Synthesis of this compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role in Synthesis
This compoundC9H8N2O3192.17Main Product
4-methoxy-1,2-phenylenediamineC7H10N2O138.17Starting Material
Oxalic Acid DihydrateC2H2O4 · 2H2O126.07Starting Material
Diethyl OxalateC6H10O4146.14Starting Material
5-methoxy-1H-benzo[d]imidazoleC8H8N2O148.16Side Product (Decarboxylation)
N-(2-amino-5-methoxyphenyl)oxalamic acidC9H10N2O4210.19Potential Intermediate

Experimental Protocols

Synthesis of this compound via Phillips Condensation

This protocol is a general representation and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 4M Hydrochloric acid

  • Activated charcoal

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents).

  • Add 4M hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with an aqueous solution of sodium hydroxide or ammonium hydroxide to precipitate the crude product.

  • Filter the crude product and wash it with cold water.

  • For purification, dissolve the crude product in a hot basic solution (e.g., dilute NaOH), treat with activated charcoal to remove colored impurities, and filter while hot.

  • Acidify the hot filtrate with an acid (e.g., acetic acid or dilute HCl) to precipitate the purified this compound.

  • Filter the purified product, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Intermediate N-Acylated Intermediate 4-methoxy-1,2-phenylenediamine->Intermediate + Electrophile (Condensation) Oxalic_Acid Oxalic Acid / Diethyl Oxalate Main_Product 5-methoxy-1H-benzo[d]imidazole- 2-carboxylic acid Intermediate->Main_Product Cyclization (-H2O) Decarboxylation_Product 5-methoxy-1H-benzo[d]imidazole Main_Product->Decarboxylation_Product Heat (-CO2) Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze by TLC/HPLC/NMR Start->Analyze Check_SM Unreacted Starting Materials Present? Analyze->Check_SM Optimize_Conditions Increase Reaction Time/Temp Adjust Stoichiometry Check_SM->Optimize_Conditions Yes Check_Decarb Decarboxylation Product Detected? Check_SM->Check_Decarb No Optimize_Conditions->Analyze Reduce_Temp Decrease Reaction Temperature/Time Check_Decarb->Reduce_Temp Yes Check_Purity Other Impurities? Check_Decarb->Check_Purity No Reduce_Temp->Analyze Purify Optimize Purification (Recrystallization, etc.) Check_Purity->Purify Yes End Pure Product, Improved Yield Check_Purity->End No Purify->Analyze

References

troubleshooting low yield in benzimidazole synthesis from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically low yield, encountered during the synthesis of benzimidazoles from o-phenylenediamine.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.

Question 1: My overall yield is consistently low. What are the primary factors I should investigate first?

Low yields are a common problem that can stem from several stages of the synthesis and purification process. The first parameters to investigate are typically the reaction conditions and the purity of your starting materials.[1]

  • Reaction Not Reaching Completion: The condensation reaction may be incomplete. It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed before beginning the workup procedure.[1][2]

  • Suboptimal Reaction Conditions: Traditional synthesis methods often required harsh conditions, such as very high temperatures (250-300°C), which can lead to degradation and lower yields.[3] Modern protocols utilize various catalysts and solvents to achieve high yields under milder conditions.[1][4] A thorough optimization of the catalyst, solvent, temperature, and reaction time is crucial.[1]

  • Purity of Reagents: Ensure the o-phenylenediamine and the corresponding aldehyde or carboxylic acid are pure. Impurities can interfere with the reaction, leading to side products and reduced yields.[1]

Question 2: I am observing multiple products on my TLC plate, leading to a difficult purification and low yield of the desired compound. What is causing this?

The formation of multiple products is a known challenge, particularly when using aldehydes as reactants. This is often due to a lack of selectivity in the reaction.

  • Formation of 1,2-Disubstituted Byproducts: The reaction between o-phenylenediamine and an aldehyde can yield both the desired 2-substituted benzimidazole and a 1,2-disubstituted benzimidazole.[5][6]

  • Improving Selectivity:

    • Catalyst Choice: The choice of catalyst can significantly influence selectivity. For instance, using Erbium(III) triflate (Er(OTf)₃) as a catalyst with electron-rich aldehydes can selectively yield the 1,2-disubstituted products.[1][5] Conversely, running the reaction without this catalyst may favor the mono-condensation product.[5][7]

    • Stoichiometry: Adjusting the molar ratio of the reactants can also control selectivity. Using a 4:1 ratio of o-phenylenediamine to benzaldehyde has been shown to favor the formation of the 2-substituted product.[7]

Question 3: My crude yield is reasonable, but I lose a significant amount of product during purification. How can I minimize these losses?

Product loss during workup and purification is a frequent cause of low overall yield.[2]

  • Losses During Aqueous Workup: Benzimidazole derivatives can have partial solubility in water. During aqueous washes or extractions, a significant amount of the product may be lost to the aqueous phase. To recover this, you can back-extract the aqueous layers with a suitable organic solvent.[2]

  • Inefficient Recrystallization: The choice of solvent is critical for successful recrystallization. If the product is too soluble in the chosen solvent, recovery will be poor. Perform small-scale solvent screening to identify an optimal solvent or solvent system (a mixture of a "good" solvent and a "poor" solvent) for high recovery.[2]

  • Degradation During Chromatography: Some benzimidazole derivatives are sensitive to the acidic nature of standard silica gel, which can cause degradation and streaking on the column.[2] Consider using neutral or basic alumina for chromatography, or use a different purification technique altogether, such as sublimation for thermally stable compounds.[8]

  • Colored Impurities: The use of o-phenylenediamine dihydrochloride can sometimes result in fewer colored impurities, simplifying the purification process.[9]

Quantitative Data on Reaction Conditions

The selection of catalyst, solvent, and reaction conditions has a profound impact on the yield of benzimidazole synthesis. The following table summarizes various reported methodologies and their outcomes.

o-Phenylenediamine DerivativeCarbon SourceCatalystSolventTemperature (°C)TimeYield (%)Reference(s)
o-phenylenediamineBenzaldehydeEr(OTf)₃ (10 mol%)Solvent-free802 min99 (1,2-disubstituted)[7]
o-phenylenediamineBenzaldehydeNoneWater802-5 min92 (2-substituted)[7]
o-phenylenediamineBenzaldehydeAu/TiO₂ (1 mol% Au)CHCl₃:MeOH (3:1)252 h>95[10]
o-phenylenediamineBenzoic AcidNH₄ClEthanol80-90Not specified72-90[3]
o-phenylenediamineFormic Acid (90%)NoneNone1002 h83-85[11]
o-phenylenediamineBenzaldehydeMgO@DFNS (10 wt%)EthanolRoom Temp.4 h96[1]
o-phenylenediamineBenzaldehydep-TsOHDMF802-3 h85-95[12]
o-phenylenediamineBenzaldehydeIn(OTf)₃Solvent-freeRoom Temp.Not specifiedExcellent

Experimental Protocols

Below are detailed methodologies for key benzimidazole synthesis experiments.

Protocol 1: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid [11][13]

  • In a 250 mL round-bottomed flask, place 27 g (0.25 mol) of o-phenylenediamine.

  • Add 17.5 g (0.38 mol) of 90% formic acid to the flask.

  • Heat the mixture on a water bath at 100°C for 2 hours.

  • Cool the reaction mixture. Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.

  • Collect the precipitated crude benzimidazole by suction filtration using a Büchner funnel.

  • Wash the crude product thoroughly with ice-cold water.

  • For recrystallization, dissolve the crude product in approximately 400 mL of boiling water. If the solution is colored, add 2 g of decolorizing carbon and digest for 15 minutes.

  • Filter the hot solution rapidly through a preheated funnel.

  • Cool the filtrate to about 10°C to crystallize the product.

  • Collect the pure benzimidazole by filtration, wash with a small amount of cold water, and dry at 100°C. The expected yield is around 25 g (83-85%).[11][13]

Protocol 2: Synthesis of 2-Substituted Benzimidazoles using an Aldehyde and NH₄Cl Catalyst [1]

  • To a stirred solution of o-phenylenediamine (1 mmol) in 5 mL of chloroform (CHCl₃), add ammonium chloride (NH₄Cl, 4 mmol).

  • Add the desired aldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for approximately four hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent, such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Heterogeneous Catalysis using Au/TiO₂ for Synthesis of 2-Aryl Benzimidazoles [10]

  • Place the supported gold catalyst (Au/TiO₂, 60 mg, 1 mol% Au) in a 5 mL glass vial.

  • Add the solvent mixture (3 mL, CHCl₃:MeOH in a 3:1 ratio).

  • Add o-phenylenediamine (0.3 mmol) and the desired aromatic aldehyde (0.3 mmol).

  • Stir the reaction mixture at 25°C for 2 hours.

  • Monitor the reaction by TLC. After completion, centrifuge the mixture to separate the solid catalyst.

  • Wash the recovered catalyst twice with 3 mL of ethanol. The catalyst can be dried and reused.

  • Combine the filtrate and washings and evaporate the solvent under vacuum to afford the pure product. If necessary, further purification can be performed by column chromatography.

Visual Workflow and Diagrams

The following diagrams illustrate the logical workflow for troubleshooting low yields and the general experimental process.

TroubleshootingWorkflow start Low Yield in Benzimidazole Synthesis reac_issues Reaction Issues start->reac_issues pur_issues Purification Issues start->pur_issues mat_issues Starting Material Issues start->mat_issues incomplete Incomplete Reaction reac_issues->incomplete side_prod Side Product Formation (e.g., 1,2-disubstitution) reac_issues->side_prod loss_workup Loss During Workup (Aqueous Washes) pur_issues->loss_workup loss_cryst Poor Recovery from Recrystallization pur_issues->loss_cryst degradation Degradation on Silica Gel pur_issues->degradation reagent_purity Impure Reagents (o-PD, Aldehyde/Acid) mat_issues->reagent_purity sol_incomplete Optimize: Catalyst, Solvent, Temperature, Time. Monitor with TLC. incomplete->sol_incomplete sol_side_prod Adjust Stoichiometry. Change Catalyst for Selectivity (e.g., Er(OTf)3). side_prod->sol_side_prod sol_workup Back-extract Aqueous Layers. loss_workup->sol_workup sol_cryst Perform Solvent Screen to Find Optimal System. loss_cryst->sol_cryst sol_degradation Use Neutral Alumina or Alternative Purification. degradation->sol_degradation sol_reagent Verify Purity (m.p., NMR). Purify Starting Materials. reagent_purity->sol_reagent

Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.

ExperimentalWorkflow prep 1. Prepare Reagents (o-Phenylenediamine, Aldehyde/Acid, Catalyst, Solvent) combine 2. Combine Reactants in Solvent prep->combine react 3. Set Reaction Conditions (Temp, Time, Atmosphere) combine->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor workup 5. Quench Reaction & Extract Product monitor->workup purify 6. Purify Crude Product (Recrystallization/ Chromatography) workup->purify analyze 7. Analyze Final Product (NMR, MS, m.p., Yield) purify->analyze

Caption: General experimental workflow for benzimidazole synthesis.

References

Technical Support Center: Optimization of Benzimidazole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzimidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzimidazole-2-carboxylic acid?

A1: The most widely used method is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a dicarboxylic acid, such as oxalic acid, or its derivative under acidic conditions.[1][2][3] This method is versatile and can be adapted for a range of substituted benzimidazoles.

Q2: What are the key parameters to optimize for a successful synthesis?

A2: The critical parameters to optimize are the choice of acid catalyst, solvent, reaction temperature, and reaction time. The interplay between these factors significantly influences the reaction's yield, purity, and rate. For instance, strong acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) are often used to catalyze the reaction.[4]

Q3: Can microwave irradiation be used for this synthesis?

A3: Yes, microwave-assisted synthesis is an effective modern approach that can dramatically reduce reaction times (from hours to minutes) and often improve yields compared to conventional heating methods.[5] This technique is considered a greener chemistry approach due to its efficiency.

Q4: What are some common challenges encountered during the synthesis?

A4: Common challenges include low product yield, formation of side products, and difficulties in purifying the final compound. Low yields can result from incomplete reactions or suboptimal conditions, while side products may arise from competing reaction pathways. Purification can be challenging due to the product's solubility characteristics.

Q5: How can the purity of benzimidazole-2-carboxylic acid be improved?

A5: Recrystallization is a common and effective method for purifying benzimidazole-2-carboxylic acid.[5] Suitable solvents for recrystallization need to be determined empirically but often include water or ethanol-water mixtures. Treatment with activated charcoal can also be employed to remove colored impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Inefficient Catalyst: The chosen acid catalyst may not be strong enough, or the catalyst amount may be insufficient. 3. Poor Quality Reagents: Starting materials (o-phenylenediamine or oxalic acid) may be impure. 4. Improper Work-up: Product may be lost during the extraction or isolation steps.1. - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. - Consider using a stronger acid catalyst like PPA. - Increase the catalyst loading incrementally. 3. - Check the purity of the starting materials. Recrystallize or purify them if necessary. 4. - Optimize the work-up procedure, ensuring the pH is correctly adjusted for precipitation.
Product is Discolored (e.g., yellow, brown) 1. Formation of Oxidation Products: o-phenylenediamine is susceptible to air oxidation, leading to colored impurities. 2. Side Reactions: High reaction temperatures can sometimes lead to the formation of polymeric or tar-like side products.1. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During work-up and recrystallization, use a decolorizing agent like activated charcoal. 2. - Lower the reaction temperature and extend the reaction time.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the work-up solvent. 2. Formation of closely related side products with similar solubility. 1. - Adjust the pH of the aqueous solution carefully to find the point of minimum solubility for benzimidazole-2-carboxylic acid. - Cool the solution in an ice bath to maximize precipitation. 2. - Employ column chromatography for purification if recrystallization is ineffective. A suitable solvent system will need to be developed.
Inconsistent Results on Scale-up 1. Inefficient Heat Transfer: The reaction may be exothermic, and poor heat dissipation in larger reactors can lead to localized overheating and side product formation.[6] 2. Poor Mixing: Inadequate agitation can result in non-homogeneous reaction conditions.[6]1. - Ensure the reactor has adequate cooling capacity. - Consider a slower, controlled addition of one of the reactants to manage the exotherm.[6] 2. - Use appropriate stirring equipment and ensure vigorous mixing throughout the reaction.[6]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodTypical Reaction TimeTypical Yield RangeNotes
Conventional Heating (Phillips-Ladenburg) 2 - 8 hours[5]60 - 85%Requires prolonged heating, often at high temperatures.
Microwave-Assisted Synthesis 3 - 15 minutes[5]70 - 95%[5]Significant reduction in reaction time and often leads to higher yields.[5]

Table 2: Influence of Catalyst on Yield (Illustrative Examples for Benzimidazole Synthesis)

CatalystSolventTemperature (°C)TimeYield (%)
p-Toluenesulfonic acid (p-TsOH)TolueneReflux2 - 3 hoursHigh
Ammonium Chloride (NH4Cl)Ethanol80 - 902.5 - 3 hours63 - 90%[1]
No Catalyst (in water)Water12040 minutes54% (for 2-phenyl derivative)
Er(OTf)3Water12015 minutes72% (for 1-benzyl-2-phenyl derivative)

Experimental Protocols

Protocol 1: Conventional Synthesis via Phillips-Ladenburg Reaction

This protocol is a general guideline for the synthesis of benzimidazole-2-carboxylic acid.

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • 4 M Hydrochloric acid or Polyphosphoric acid (PPA)

  • 10% Sodium hydroxide solution

  • Activated charcoal

  • Ethanol/Water for recrystallization

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).

  • Add a catalytic amount of a strong acid, such as 4 M HCl or PPA.

  • Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by slowly adding a 10% sodium hydroxide solution until the pH is approximately 6-7. The product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • For purification, dissolve the crude product in a minimal amount of hot water or an ethanol/water mixture.

  • Add a small amount of activated charcoal and heat the solution for a few minutes.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • Catalyst (e.g., p-TsOH, optional)

  • Solvent (e.g., water or ethanol)

  • 10% Sodium hydroxide solution

Procedure:

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq), oxalic acid dihydrate (1.1 eq), and a suitable solvent (e.g., water). A catalyst can be added if required by the specific protocol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-150 °C) and power for a short duration (typically 5-15 minutes).

  • After irradiation, cool the vessel to room temperature.

  • Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, and filtration).

  • Purify the product by recrystallization.

Mandatory Visualizations

Reaction_Pathway OPD o-Phenylenediamine Intermediate1 N-Acyl Intermediate OPD->Intermediate1 + Oxalic Acid (Acylation) OxalicAcid Oxalic Acid Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Benzimidazole-2-carboxylic Acid Intermediate2->Product Dehydration

Caption: Reaction pathway for the synthesis of benzimidazole-2-carboxylic acid.

Experimental_Workflow Start Start Mixing Mix o-Phenylenediamine, Oxalic Acid, and Catalyst Start->Mixing Reaction Heat under Reflux or Microwave Irradiation Mixing->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Neutralization Neutralize with NaOH to Precipitate Product Cooling->Neutralization Filtration1 Filter Crude Product Neutralization->Filtration1 Purification Recrystallize from appropriate solvent Filtration1->Purification Filtration2 Filter Purified Product Purification->Filtration2 Drying Dry the Final Product Filtration2->Drying End End Drying->End

Caption: General experimental workflow for benzimidazole-2-carboxylic acid synthesis.

Troubleshooting_Guide Start Low Yield? CheckReaction Reaction Incomplete? Start->CheckReaction Yes Success Yield Improved Start->Success No CheckCatalyst Catalyst Issue? CheckReaction->CheckCatalyst No IncreaseTimeTemp Increase Reaction Time/Temp CheckReaction->IncreaseTimeTemp Yes CheckWorkup Work-up Loss? CheckCatalyst->CheckWorkup No ChangeCatalyst Change/Increase Catalyst CheckCatalyst->ChangeCatalyst Yes OptimizeWorkup Optimize pH/Solvent CheckWorkup->OptimizeWorkup Yes CheckReagents Check Reagent Purity CheckWorkup->CheckReagents No IncreaseTimeTemp->Success ChangeCatalyst->Success OptimizeWorkup->Success CheckReagents->Success

Caption: Troubleshooting decision tree for low yield in synthesis.

References

preventing byproduct formation in the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.

Problem 1: The final product is dark brown or black, and difficult to purify.

  • Possible Cause: This is a strong indication of the formation of a phenazine byproduct. The starting material, 4-methoxy-1,2-phenylenediamine, is susceptible to air oxidation, especially under acidic or heated conditions, leading to the formation of highly colored phenazine derivatives.

  • Solutions:

    • Starting Material Purity: Use high-purity 4-methoxy-1,2-phenylenediamine. If the starting material is already discolored, consider purification by recrystallization or sublimation before use.

    • Inert Atmosphere: Conduct the condensation reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Temperature Control: Avoid excessive temperatures during the reaction and work-up, as this can accelerate the oxidation process.

Problem 2: Low yield of the desired carboxylic acid and presence of a non-polar byproduct.

  • Possible Cause 1: Incomplete hydrolysis of the ethyl ester intermediate. The ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate is a common intermediate in this synthesis and is less polar than the final carboxylic acid.

    • Solutions:

      • Increase Reaction Time: Extend the duration of the hydrolysis step to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the ester spot is no longer visible.

      • Increase Base Concentration: Use a higher concentration of the base (e.g., NaOH or KOH) for the hydrolysis.

      • Co-solvent: If the ester has poor solubility in the aqueous base, consider adding a co-solvent like ethanol or THF to improve miscibility.

  • Possible Cause 2: Decarboxylation of the final product. Benzimidazole-2-carboxylic acids can lose carbon dioxide upon heating, forming 5-methoxy-1H-benzo[d]imidazole. This byproduct is also less polar than the desired product.

    • Solutions:

      • Temperature Control: Maintain the lowest possible temperature during the hydrolysis and subsequent work-up steps. Avoid prolonged heating.

      • Purification Conditions: During purification, avoid excessive heat. If using a rotary evaporator, maintain a low bath temperature.

Problem 3: The presence of multiple unidentified byproducts.

  • Possible Cause: Side reactions involving the starting materials or intermediates. This can include self-condensation of the diamine or side reactions of the dicarbonyl compound (e.g., diethyl oxalate).

  • Solutions:

    • Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can sometimes lead to side product formation.

    • Reaction Conditions: Optimize the reaction temperature and time. Running small-scale trial reactions with varying conditions can help identify the optimal parameters to favor the desired product.

    • Order of Addition: In some cases, the order in which the reagents are added can influence the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A common and effective two-step synthesis involves:

  • Condensation: Reaction of 4-methoxy-1,2-phenylenediamine with diethyl oxalate to form ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate.

  • Hydrolysis: Saponification of the resulting ester with a base such as sodium hydroxide or potassium hydroxide to yield the desired carboxylic acid.

Q2: How can I monitor the progress of the condensation and hydrolysis reactions?

Thin Layer Chromatography (TLC) is a convenient method. For the condensation step, you can monitor the disappearance of the 4-methoxy-1,2-phenylenediamine. For the hydrolysis, monitor the disappearance of the ethyl ester intermediate. A suitable mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The carboxylic acid product will have a lower Rf value than the ester intermediate due to its higher polarity.

Q3: What are the expected spectroscopic signatures for the final product?

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons on the benzimidazole ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Look for signals for the carbonyl carbon of the carboxylic acid, the carbons of the benzimidazole core, and the methoxy carbon.

  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic aromatic C-H and C=C stretches are expected.

Q4: What is the best way to purify the final product?

Purification can typically be achieved by recrystallization. If significant amounts of byproducts are present, column chromatography may be necessary. Due to the acidic nature of the product, adding a small amount of acetic or formic acid to the eluent during column chromatography can help to reduce tailing.

Data Presentation

The following tables provide an illustrative summary of how reaction conditions can affect the yield and purity of this compound. Note: These are representative data and actual results may vary.

Table 1: Effect of Reaction Atmosphere on Byproduct Formation in the Condensation Step

EntryAtmosphereReaction Temperature (°C)Yield of Ester (%)Phenazine Byproduct (%)
1Air1207515
2Nitrogen12088<2
3Argon12090<1

Table 2: Effect of Hydrolysis Conditions on Product Distribution

EntryBaseReaction Time (h)Reaction Temperature (°C)Yield of Carboxylic Acid (%)Unreacted Ester (%)Decarboxylation Product (%)
11M NaOH28070205
22M NaOH4808555
32M NaOH460905<1

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) and diethyl oxalate (2.05 g, 14 mmol).

  • Add ethanol (20 mL) as the solvent.

  • Heat the mixture to reflux (approximately 78 °C) under a nitrogen atmosphere for 4 hours.

  • Monitor the reaction by TLC for the disappearance of the diamine.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the crude product with cold ethanol and dry under vacuum to yield the ethyl ester.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, suspend ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate (2.20 g, 10 mmol) in a solution of sodium hydroxide (0.8 g, 20 mmol) in water (20 mL) and ethanol (10 mL).

  • Heat the mixture to a gentle reflux (around 80 °C) for 4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution to pH 3-4 by the slow addition of 1M hydrochloric acid.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

Diagram 1: Synthetic Pathway and Potential Byproducts

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Desired Product cluster_byproducts Potential Byproducts 4-methoxy-1,2-phenylenediamine 4-methoxy-1,2-phenylenediamine Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate 4-methoxy-1,2-phenylenediamine->Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate Condensation Phenazine byproduct Phenazine byproduct 4-methoxy-1,2-phenylenediamine->Phenazine byproduct Oxidation Diethyl oxalate Diethyl oxalate Diethyl oxalate->Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate This compound This compound Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate->this compound Hydrolysis Unreacted Ester Unreacted Ester Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate->Unreacted Ester Incomplete Hydrolysis Decarboxylation product Decarboxylation product This compound->Decarboxylation product Decarboxylation (Heat)

Caption: Synthetic route and major byproduct pathways.

Diagram 2: Troubleshooting Workflow for Low Yield/Impure Product

Troubleshooting_Workflow start Low Yield or Impure Product check_color Is the product darkly colored? start->check_color check_byproduct Identify major byproduct (TLC, NMR, LC-MS) check_color->check_byproduct No phenazine Likely Phenazine Byproduct check_color->phenazine Yes decarboxylation Likely Decarboxylation check_byproduct->decarboxylation Non-polar, no ester signals ester Likely Unreacted Ester check_byproduct->ester Non-polar, ester signals present solution_phenazine Use purified starting material Work under inert atmosphere phenazine->solution_phenazine solution_decarboxylation Reduce temperature during hydrolysis and work-up decarboxylation->solution_decarboxylation solution_ester Increase hydrolysis time or base concentration ester->solution_ester

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Purification of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted 4-methoxy-1,2-phenylenediamine: A basic impurity that can often be removed with an acidic wash.

  • Unreacted dicarboxylic acid or its equivalent (e.g., oxalic acid): An acidic impurity removable by a basic wash.

  • Decarboxylation product (5-methoxy-1H-benzo[d]imidazole): This can form if the reaction or purification is carried out at high temperatures.[1]

  • Polymeric or tarry materials: Often colored, these can be formed from side reactions of the starting materials.

  • Isomeric byproducts: Depending on the synthesis route, isomeric impurities may form.

Q2: My purified product has a broad melting point. What does this indicate?

A2: A broad melting point typically suggests the presence of impurities.[1] Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to melting over a range of temperatures rather than at a sharp point. Further purification steps are recommended to improve purity.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: The most common and effective methods for determining the purity of this compound are:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or acetic acid, is a good starting point for analysis.

  • Thin-Layer Chromatography (TLC): Silica gel plates can be used with a polar eluent system, such as ethyl acetate/methanol with a small amount of acetic acid to reduce tailing of the carboxylic acid spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the molecular weights of the main product and any impurities.

Q4: The product is "oiling out" during recrystallization instead of forming crystals. What can I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a supersaturated solution, a solvent in which the compound is too soluble, or the presence of impurities that inhibit crystallization. To address this, you can try:

  • Slowing down the cooling process.

  • Adding a co-solvent (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid.

  • Scratching the inside of the flask with a glass rod to create nucleation sites.

  • Seeding the solution with a small crystal of the pure compound.

  • Attempting purification by another method, such as column chromatography, to remove impurities that may be hindering crystallization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: The final product is discolored (yellow, tan, or brown).

  • Possible Cause 1: Presence of colored, non-volatile, or tarry impurities.

    • Solution: Consider treating a solution of the crude product with activated charcoal. The charcoal can adsorb colored impurities. Be aware that this may also reduce your yield.

  • Possible Cause 2: Oxidation of starting materials or product.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps, to prevent oxidation.

Issue 2: Difficulty in removing unreacted starting materials.

  • Possible Cause 1: Unreacted 4-methoxy-1,2-phenylenediamine (basic).

    • Solution: Use an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the basic starting material.

  • Possible Cause 2: Unreacted oxalic acid or other acidic precursors (acidic).

    • Solution: Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove the acidic starting material. The desired product, being a carboxylic acid, will also move to the aqueous layer. The aqueous layer can then be acidified to precipitate the pure product.

Issue 3: Poor separation during column chromatography.

  • Possible Cause 1: Inappropriate solvent system.

    • Solution: Optimize the eluent system. Due to the polar nature of the carboxylic acid, a polar solvent system will be necessary. A gradient elution from a less polar to a more polar solvent system (e.g., from ethyl acetate to ethyl acetate/methanol) can improve separation.

  • Possible Cause 2: Tailing of the product spot/peak on silica gel.

    • Solution: The carboxylic acid group can interact strongly with the acidic silica gel, causing tailing. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent to suppress this interaction and achieve sharper peaks.

Quantitative Data

The following table provides an illustrative summary of the solubility and expected yields for the purification of this compound. Note that these values are estimates based on the properties of analogous compounds and may vary depending on the specific experimental conditions.

ParameterValueNotes
Solubility
WaterPoorly solubleSolubility increases significantly at higher pH due to salt formation.
MethanolSoluble
EthanolSolubleA common solvent for recrystallization.
AcetoneModerately soluble
Ethyl AcetateSparingly soluble
DichloromethaneSparingly soluble
Dimethylformamide (DMF)Very soluble
Dimethyl sulfoxide (DMSO)Very soluble
Hexane/TolueneInsolubleCan be used as anti-solvents for recrystallization.
Purification Yields
Recrystallization60-85%Highly dependent on the initial purity of the crude product.
Column Chromatography50-80%Yield can be affected by the difficulty of the separation and the amount of silica gel used.
Acid-Base Extraction>90% (recovery)This is typically a work-up step, and recovery should be high if performed correctly.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is effective for removing small amounts of impurities from a solid product.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, or mixtures like ethanol/water) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the crude product) and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be placed in an insulated container.

  • Isolation of Crystals: Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This technique is useful for separating the product from impurities with different polarities.

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A suitable mobile phase (eluent) can be determined by TLC analysis. A good starting point for this polar compound is a mixture of a moderately polar solvent and a more polar solvent, such as ethyl acetate/methanol (e.g., 95:5), with the addition of 0.5-1% acetic acid to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble (e.g., DMF or DMSO), and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed product can be loaded onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation of Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

This method is effective for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The desired carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Aqueous Wash: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is approximately 2-3. The purified product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product (this compound) purity_check Purity Analysis (TLC, HPLC, NMR) start->purity_check is_pure Is Purity > 95%? purity_check->is_pure end Pure Product is_pure->end Yes acid_base Acid-Base Extraction is_pure->acid_base No recrystallize Recrystallization recrystallize->purity_check Remove minor impurities column Column Chromatography column->purity_check Separate by polarity column->recrystallize Final polishing acid_base->purity_check Remove acidic/basic impurities acid_base->column Persistent impurities

Caption: A logical workflow for troubleshooting the purification of this compound.

Impurity_Sources_and_Mitigation cluster_synthesis Synthesis cluster_purification Purification starting_materials Starting Materials (4-methoxy-1,2-phenylenediamine, Oxalic Acid) crude_product Crude Product starting_materials->crude_product Incomplete Reaction reaction Reaction Conditions (Temperature, Time) reaction->crude_product Side Reactions / Degradation acid_wash Acid Wash crude_product->acid_wash Basic Impurities base_wash Base Wash crude_product->base_wash Acidic Impurities chromatography Chromatography crude_product->chromatography Polar/Non-polar Impurities recrystallization Recrystallization crude_product->recrystallization Minor Impurities pure_product Pure Product acid_wash->pure_product base_wash->pure_product chromatography->pure_product recrystallization->pure_product

Caption: Sources of impurities and corresponding mitigation strategies during purification.

References

strategies to improve the selectivity of benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving selectivity in their experiments. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction between an o-phenylenediamine and an aldehyde is producing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?

This is a common selectivity challenge. The formation of either the mono- or di-substituted product is highly dependent on the reaction conditions, stoichiometry, and catalyst choice. The reaction proceeds via a mono-condensation to form the 2-substituted product, which can then react with a second aldehyde molecule to yield the 1,2-disubstituted product.[1]

To selectively synthesize the 2-substituted (mono-condensation) product:

  • Catalyst Choice: In the absence of a catalyst, the mono-condensation product is often favored.[1][2] Heterogeneous catalysts, such as gold nanoparticles on a titanium dioxide support (Au/TiO₂), have also been shown to be highly effective for the selective synthesis of 2-substituted benzimidazoles under mild, ambient conditions.[3]

  • Stoichiometry: Using an excess of the o-phenylenediamine relative to the aldehyde can favor the formation of the 2-substituted product. For example, a 4:1 amine-to-aldehyde ratio has been shown to produce excellent yields of the mono-substituted product.[1]

  • Reaction Conditions: Lower temperatures can sometimes favor the mono-substituted product.[1]

To selectively synthesize the 1,2-disubstituted (double-condensation) product:

  • Catalyst Choice: Lewis acid catalysts, particularly Erbium(III) triflate (Er(OTf)₃), are highly effective in promoting the formation of 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[1][2][4] The catalyst coordinates to the carbonyl group, facilitating the reaction pathway that leads to the di-substituted product.[2] Other catalysts like L-proline and Zn-(proline)₂ have also been used successfully.[5]

  • Stoichiometry: An excess of the aldehyde (e.g., a 1:2 ratio of diamine to aldehyde) is typically required to drive the reaction towards the di-substituted product.[1]

  • Reaction Conditions: Microwave irradiation under solvent-free conditions can significantly enhance reaction rates and selectivity for 1,2-disubstituted products, often reducing reaction times from hours to minutes.[6]

Q2: I'm experiencing low yields in my benzimidazole synthesis. What are the first parameters I should investigate for optimization?

Low yields are a frequent issue that can often be resolved by systematically optimizing reaction parameters.[7]

  • Catalyst and Solvent: The choice of catalyst and solvent system is critical. If you are not using a catalyst, conversion rates can be low.[7] Screening different catalysts (e.g., Lewis acids like Er(OTf)₃, heterogeneous catalysts like MgO@DFNS, or simple ammonium salts like NH₄Cl) can reveal a more efficient system for your specific substrates.[1][8][9] Polar solvents like ethanol or methanol often give good results.[9]

  • Temperature and Time: Ensure the reaction is proceeding at an optimal temperature and for a sufficient duration. The Phillips condensation, for instance, often requires heating above 100°C.[10] Progress should be monitored using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent degradation from prolonged heating.[10]

  • Energy Source: Consider using microwave irradiation. Microwave-assisted synthesis is well-documented to improve yields, reduce reaction times, and lead to cleaner products compared to conventional heating methods.[11][12][13]

Q3: How can I achieve regioselective N-alkylation on an existing benzimidazole core?

Achieving regioselective N-alkylation can be challenging as the two nitrogen atoms in the imidazole ring have similar reactivity. However, specific strategies can be employed.

  • Catalytic Methods: Recent methods have been developed that use specific catalysts to direct alkylation to a particular nitrogen, even allowing for the formation of the more sterically hindered isomer, which is typically the minor product.[14]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), in a biphasic system with a solid base like powdered NaOH can facilitate selective N-alkylation.[15]

  • Protecting Groups: While more complex, a protecting group strategy can be employed to block one nitrogen, allowing for selective alkylation of the other, followed by deprotection.

Data Presentation: Optimizing Selectivity

The following tables summarize quantitative data from various studies, highlighting the impact of different reaction parameters on product selectivity and yield.

Table 1: Catalyst and Stoichiometry Effect on Selectivity (o-phenylenediamine and Benzaldehyde)

EntryCatalyst (mol%)Amine:Aldehyde RatioSolventTemp (°C)TimeYield (1a) %Yield (1b) %Reference
1Er(OTf)₃ (10)1:2Water8015 min-72[1]
2None1:2Water8015 min4151[1]
3Er(OTf)₃ (10)1:1.1Water15 min3550[1]
4None4:1Water15 min928[1]

1a = 2-phenyl-1H-benzimidazole (mono-substituted); 1b = 1-benzyl-2-phenyl-1H-benzimidazole (di-substituted)

Table 2: Comparison of Conventional vs. Microwave Synthesis

EntryMethodCatalystTimeYield %Reference
1ConventionalEr(OTf)₃60 min61.4[6]
2MicrowaveEr(OTf)₃5 min99.9[6]
3ConventionalNone2-8 h35-80[13]
4MicrowaveNone3-10 min78-91[13]

Experimental Protocols

Protocol 1: Selective Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃

This protocol is adapted from a procedure for the selective synthesis of 1,2-disubstituted benzimidazoles.[2]

Materials:

  • o-Phenylenediamine (0.5 mmol)

  • Substituted Aldehyde (1.0 mmol)

  • Erbium(III) triflate (Er(OTf)₃) (10 mol%, 0.05 mmol)

  • Dichloromethane

  • Water

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (0.5 mmol) and the aldehyde (1.0 mmol). If the aldehyde is a solid, dissolve the starting materials in a minimal amount of ethanol (approx. 2 mL).

  • Add Er(OTf)₃ (0.05 mmol).

  • Stir the reaction mixture at 80 °C for 2-5 minutes. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Extract the crude product with dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the product by radial chromatography or recrystallization from ethanol.

Protocol 2: Selective Synthesis of 2-Substituted Benzimidazoles using Au/TiO₂

This protocol is based on a method for the highly selective synthesis of 2-substituted benzimidazoles at ambient conditions.[3]

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Substituted Aldehyde (1.0 mmol)

  • Au/TiO₂ catalyst

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

Procedure:

  • In a reaction vial, suspend the Au/TiO₂ catalyst in a 3:1 mixture of CHCl₃:MeOH.

  • Add o-phenylenediamine (1.0 mmol) and the aldehyde (1.0 mmol) to the suspension.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Phillips Condensation for 2-Substituted Benzimidazoles

This is a classical method for synthesizing 2-substituted benzimidazoles from carboxylic acids.[16]

Materials:

  • Benzene-1,2-diamine (o-phenylenediamine)

  • Aliphatic or Aromatic Carboxylic Acid

  • 4N Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine (1 equivalent) and the carboxylic acid (1.1-1.5 equivalents).

  • Add 4N HCl to the mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with 10% NaOH solution until a precipitate forms.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield the 2-substituted benzimidazole.

  • If necessary, the product can be further purified by recrystallization.[17]

Visual Guides

Troubleshooting_Selectivity Start Start: Undesired Product Mixture Q_Product What is the major undesired product? Start->Q_Product DiSub 1,2-Disubstituted Product is Major Q_Product->DiSub 1,2-Disubstituted MonoSub 2-Substituted Product is Major Q_Product->MonoSub 2-Substituted Sol_Mono Strategies for 2-Substituted Product: - Remove Lewis Acid Catalyst - Use Au/TiO2 or other heterogeneous catalyst - Increase Amine:Aldehyde ratio (e.g., 4:1) - Lower reaction temperature DiSub->Sol_Mono Sol_Di Strategies for 1,2-Disubstituted Product: - Add Lewis Acid (e.g., Er(OTf)3) - Increase Aldehyde:Amine ratio (e.g., 2:1) - Use Microwave Irradiation - Increase reaction temperature MonoSub->Sol_Di

Reaction_Pathway cluster_reactants Reactants OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate + 1 eq. Aldehyde - H2O ALD Aldehyde (RCHO) ALD->Intermediate + 1 eq. Aldehyde - H2O Product1 2-Substituted Benzimidazole Intermediate->Product1 Intramolecular Cyclization Product2 1,2-Disubstituted Benzimidazole Product1->Product2 + 1 eq. Aldehyde (Lewis Acid Favored)

Workflow_Optimization Start Define Target Product (e.g., 2-Substituted) Step1 Select Initial Conditions (Stoichiometry, Catalyst, Solvent) Start->Step1 Step2 Run Small-Scale Test Reaction Step1->Step2 Step3 Monitor Progress (TLC) Step2->Step3 Step4 Analyze Product Mixture (Yield & Selectivity) Step3->Step4 Step5 Optimize Parameters: - Temperature - Reaction Time - Catalyst Loading Step4->Step5 Optimization Needed Step6 Scale-Up Reaction Step4->Step6 Target Met Step5->Step2

References

resolving issues with starting material purity in benzimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzimidazole Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for issues related to starting material purity in benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzimidazole synthesis?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine (OPD) with either a carboxylic acid (or its derivatives) in what is known as the Phillips-Ladenburg reaction, or with an aldehyde in the Weidenhagen reaction.[1] Modern approaches frequently employ catalysts to enhance reaction conditions and yields.[2][3]

Q2: My reaction is producing a dark-colored solution and a discolored final product. What is the likely cause?

A2: The most common cause of color formation is the oxidation of the o-phenylenediamine starting material.[4] OPD is highly susceptible to air oxidation, which produces colored impurities that can be carried through the synthesis, resulting in a discolored or black crude product and complicating purification.

Q3: My reaction yield is consistently low. What are the primary factors to investigate regarding starting materials?

A3: Low yields are often traced back to the purity of the starting materials.[5] Key factors include:

  • Oxidized o-phenylenediamine: Oxidized OPD is less reactive and introduces impurities.

  • Impure Aldehydes: Aldehydes can oxidize to carboxylic acids, which may not react under the same conditions or can lead to side products.[6]

  • Incorrect Stoichiometry: If one reactant is impure, the effective molar ratio will be incorrect, leaving an excess of the other reactant and reducing the theoretical yield.

Q4: I am observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles in my product. How can I control this selectivity?

A4: This is a frequent challenge when using aldehydes as the carbonyl source. Selectivity can often be controlled by adjusting the reactant stoichiometry and catalyst choice.[7] For example, using a 1:1 ratio of OPD to an electron-deficient aldehyde tends to favor the mono-substituted product. Conversely, using a 1:2 ratio of OPD to an electron-rich aldehyde, particularly with a Lewis acid catalyst like Er(OTf)₃, can selectively yield the 1,2-disubstituted product.[7]

Troubleshooting Guide: Starting Material Purity

This section addresses specific experimental issues and links them to potential purity problems with actionable solutions.

Observed Issue Potential Purity Problem Recommended Actions & Troubleshooting Steps
Low or No Product Yield 1. Oxidized o-phenylenediamine (OPD): The starting OPD is dark brown, black, or off-color instead of white/light tan.Purify the OPD: Use one of the recommended purification protocols below, such as recrystallization from hot water with a reducing agent (sodium hydrosulfite) or conversion to the dihydrochloride salt.[8]
2. Oxidized Aldehyde: The aldehyde starting material may contain its corresponding carboxylic acid due to air oxidation.[6][9]Purify the Aldehyde: For liquid aldehydes, distillation is an option. For both liquid and solid aldehydes, purification via the bisulfite adduct is highly effective.[10][11]
Reaction Mixture is Dark Brown or Black Highly Oxidized OPD: The presence of even small amounts of oxidized OPD can lead to significant color formation during the reaction.1. Purify OPD: Use fresh, pure OPD. Commercial OPD should be light in color (white to pale tan).[12] If dark, it must be purified before use. 2. Use OPD Dihydrochloride: Consider using o-phenylenediamine dihydrochloride, which is more stable against oxidation and can reduce the formation of colored impurities.[5][8]
Product is Difficult to Purify 1. Isomeric Impurities: Commercial OPD may contain m- and p-phenylenediamine isomers.1. Check Purity: Analyze the starting OPD by HPLC to check for isomeric purity.[13] 2. Purify OPD: Recrystallization or conversion to the dihydrochloride salt can help remove these isomers.[8]
2. Carboxylic Acid in Aldehyde: The presence of carboxylic acid from aldehyde oxidation can lead to a mixture of products or unreacted materials with similar polarity, complicating chromatography.1. Purify Aldehyde: Remove the carboxylic acid impurity by washing the aldehyde (if immiscible) with a mild aqueous base (e.g., NaHCO₃ solution), followed by drying. Alternatively, use the bisulfite adduct purification method.[6][10]
Inconsistent Reaction Results Variable Starting Material Quality: Purity of OPD and aldehydes can vary significantly between batches and suppliers, and they can degrade upon storage.1. Standardize Materials: Purify a larger batch of starting materials before beginning a series of experiments. 2. Proper Storage: Store OPD under an inert atmosphere (nitrogen or argon) and protected from light. Store aldehydes in a cool, dark place, also under an inert atmosphere.

Data Presentation: Impact of Purity on Yield

While specific quantitative data is highly dependent on the exact substrates and reaction conditions, the following table provides an illustrative summary of the expected impact of common impurities on benzimidazole synthesis yield.

Starting MaterialImpurityImpurity Level (Illustrative)Expected Impact on YieldRationale
o-PhenylenediamineOxidized OPD species5-10%Significant Decrease (e.g., 15-30% reduction)Oxidized species are less nucleophilic and do not participate in the desired condensation, leading to lower conversion and potential side reactions.
o-Phenylenediaminep-Phenylenediamine2-5%Moderate Decrease (e.g., 5-15% reduction)p-Phenylenediamine cannot form the bicyclic benzimidazole structure and will lead to the formation of polymeric or other side products, consuming the carbonyl reagent.
BenzaldehydeBenzoic Acid5-10%Moderate to Significant DecreaseBenzoic acid is less reactive than benzaldehyde under many standard conditions for aldehyde condensation. It requires harsher conditions (e.g., higher temperatures, strong acid catalysts) to react, leading to lower conversion of OPD.[1]

Experimental Protocols

Protocol 1: Purification of o-Phenylenediamine (OPD) by Recrystallization

This protocol is effective for removing colored oxidation products.

Materials:

  • Crude o-phenylenediamine

  • Deionized water

  • Sodium hydrosulfite (sodium dithionite)

  • Decolorizing carbon (activated charcoal)

  • Standard recrystallization glassware (Erlenmeyer flask, Büchner funnel)

  • Ice bath

Procedure:

  • In a large Erlenmeyer flask, dissolve the crude OPD in hot deionized water (approx. 150-175 mL of water per 50 g of crude OPD).[8]

  • Add 1-2 g of sodium hydrosulfite to the hot solution. This reducing agent helps to convert colored oxidation products back to the diamine.[8]

  • Add a small amount (approx. 2 g) of decolorizing carbon to the solution to adsorb high molecular weight colored impurities.[14]

  • Gently boil the mixture for 15 minutes.[14]

  • Perform a hot filtration using a pre-heated Büchner funnel to remove the decolorizing carbon. Work quickly to prevent premature crystallization.

  • Cool the clear, colorless filtrate in an ice-salt bath to induce crystallization.[8]

  • Collect the colorless crystals by suction filtration.

  • Wash the crystals with a small amount of ice-cold water.[14]

  • Dry the purified product in a vacuum desiccator. The purified o-phenylenediamine should be white and have a melting point of 100-102°C.[12]

Protocol 2: Purification of Aromatic Aldehydes via Bisulfite Adduct Formation

This liquid-liquid extraction protocol is excellent for removing non-aldehyde impurities, especially the corresponding carboxylic acid.[10][11]

Materials:

  • Crude aldehyde

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Methanol or Dimethylformamide (DMF)

  • An immiscible organic solvent (e.g., ethyl acetate, diethyl ether)

  • 5% Aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Separatory funnel

Procedure:

  • Dissolve the crude aldehyde in methanol (for aromatic aldehydes) or DMF (for aliphatic aldehydes) in a separatory funnel.[11]

  • Add an excess (at least 1.5-2 equivalents) of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 30-60 seconds. The aldehyde will react to form the water-soluble bisulfite adduct.[15]

  • Add an immiscible organic solvent (e.g., ethyl acetate) to the funnel. Shake and allow the layers to separate. The organic impurities will remain in the organic layer.

  • Drain and discard the organic layer.

  • To regenerate the pure aldehyde, add the aqueous layer containing the adduct back to the separatory funnel. Slowly add a 5% aqueous NaHCO₃ or Na₂CO₃ solution while stirring or shaking until the evolution of gas (SO₂) ceases.[6] This will reverse the reaction and precipitate or dissolve the pure aldehyde into a new organic phase.

  • Extract the pure aldehyde from the aqueous layer using a fresh portion of an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

Protocol 3: Purity Assessment by ¹H NMR Spectroscopy

Objective: To assess the purity of an aldehyde starting material. The aldehydic proton provides a distinct and easily integrated signal.

Procedure:

  • Accurately weigh a sample of the aldehyde and a known mass of a stable internal standard with a well-resolved proton signal (e.g., 1,3,5-trimethoxybenzene).

  • Dissolve both in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Integrate the characteristic aldehyde proton signal (typically δ 9.5-10.5 ppm).[16]

  • Integrate a well-resolved signal from the internal standard.

  • Compare the integration of the aldehyde proton to the integration of any visible impurity signals (e.g., a broad peak for a carboxylic acid proton >10 ppm, or signals corresponding to the alcohol from over-reduction). The relative purity can be calculated based on the ratio of these integrals, corrected for the number of protons each signal represents.

Mandatory Visualizations

The following diagrams illustrate key troubleshooting and experimental workflows.

G cluster_troubleshooting Troubleshooting Workflow: Low Benzimidazole Yield start Low Yield Observed check_opd Inspect o-Phenylenediamine (OPD) start->check_opd opd_color Is OPD dark / discolored? check_opd->opd_color purify_opd Purify OPD (Recrystallization) opd_color->purify_opd Yes check_aldehyde Inspect Aldehyde opd_color->check_aldehyde No purify_opd->check_aldehyde aldehyde_purity Suspect oxidation to carboxylic acid? check_aldehyde->aldehyde_purity purify_aldehyde Purify Aldehyde (Bisulfite Adduct) aldehyde_purity->purify_aldehyde Yes rerun_reaction Rerun Reaction with Purified Materials aldehyde_purity->rerun_reaction No purify_aldehyde->rerun_reaction end Improved Yield rerun_reaction->end

Caption: Troubleshooting logic for addressing low reaction yields.

G cluster_purification Experimental Workflow: Aldehyde Purification via Bisulfite Adduct start Crude Aldehyde (contains organic impurities) step1 1. Dissolve in MeOH 2. Add aq. NaHSO₃ solution start->step1 step2 Formation of water-soluble [Aldehyde-HSO₃]⁻ adduct step1->step2 step3 3. Liquid-Liquid Extraction with Ethyl Acetate step2->step3 separation Phase Separation step3->separation organic_phase Organic Layer: Contains Impurities (Discard) separation->organic_phase aqueous_phase Aqueous Layer: Contains [Aldehyde-HSO₃]⁻ adduct separation->aqueous_phase step4 4. Add aq. NaHCO₃ to Aqueous Layer aqueous_phase->step4 step5 5. Regenerate Aldehyde + Release SO₂ gas step4->step5 step6 6. Extract with Ethyl Acetate 7. Dry and Evaporate step5->step6 end Pure Aldehyde step6->end

Caption: Purification workflow for aldehydes using bisulfite extraction.

References

minimizing reaction time for the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid. The following information is designed to help minimize reaction times and address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A1: The most direct and widely utilized method for synthesizing this compound is the condensation reaction between 4-methoxy-1,2-phenylenediamine and a suitable two-carbon source that can be oxidized to a carboxylic acid, typically oxalic acid. This reaction is a variation of the Phillips-Ladenburg benzimidazole synthesis.

Q2: How can the reaction time for the synthesis of this compound be significantly reduced?

A2: Microwave-assisted organic synthesis (MAOS) is a highly effective technique for dramatically reducing reaction times in benzimidazole synthesis, often from hours to minutes.[1][2][3] The use of microwave irradiation provides rapid and uniform heating, which can significantly accelerate the rate of the condensation and cyclization steps.[4]

Q3: What catalysts can be used to accelerate the synthesis?

A3: Various catalysts can be employed to improve reaction rates and yields. For the synthesis of related benzimidazoles, catalysts such as ammonium chloride, p-toluenesulfonic acid (p-TsOH), and metal-based catalysts like ZnO nanoparticles have been shown to be effective.[5][6] The choice of catalyst may depend on the specific reaction conditions and the form of the reactants.

Q4: What are the key reaction parameters to monitor for minimizing reaction time?

A4: To minimize reaction time, careful control of the following parameters is crucial:

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side product formation and degradation.[7]

  • Microwave Power: In microwave-assisted synthesis, the power level directly influences the reaction temperature and time.[1]

  • Catalyst Selection and Loading: The appropriate catalyst and its concentration are critical for accelerating the reaction.

  • Solvent Choice: The solvent should effectively dissolve the reactants and be compatible with the reaction conditions (e.g., have a suitable boiling point for thermal reactions or a high dielectric constant for microwave synthesis).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Slow or Incomplete Reaction 1. Insufficient temperature. 2. Inactive or insufficient catalyst. 3. Poor solubility of reactants.1. Gradually increase the reaction temperature, monitoring for side product formation using TLC or LC-MS.[8] 2. Ensure the catalyst is fresh and used in the appropriate amount. Consider screening different catalysts. 3. Select a solvent that provides better solubility for both 4-methoxy-1,2-phenylenediamine and oxalic acid. For microwave synthesis, polar solvents like ethanol or DMF are often effective.
Low Yield 1. Incomplete conversion of starting materials. 2. Formation of side products. 3. Degradation of the product under harsh reaction conditions. 4. Loss of product during workup and purification.1. Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the limiting reagent.[7] 2. Optimize the reaction temperature and time to minimize the formation of byproducts. Ensure the purity of starting materials. 3. Avoid prolonged heating. If using microwave synthesis, optimize the irradiation time and power. 4. Optimize the purification procedure. Recrystallization from a suitable solvent is often effective for purifying the final product.
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials.1. Lower the reaction temperature.[7] 2. Carefully control the molar ratio of 4-methoxy-1,2-phenylenediamine to oxalic acid. 3. Ensure the purity of the starting materials before beginning the synthesis.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. The product is not precipitating cleanly.1. Employ column chromatography with a suitable solvent system to separate the desired product from impurities. 2. For purification by recrystallization, screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives

Parameter Conventional Heating Microwave Irradiation Reference(s)
Reaction Time Hours (e.g., 3-4 h)Minutes (e.g., 4-10 min)[1][3][9]
Typical Yield Good to ExcellentExcellent (often higher than conventional)[1]
Energy Source Oil bath, heating mantleMicrowave reactor[4]
Heating Mechanism Conduction and convectionDielectric heating[4]

Note: The data presented is generalized from the synthesis of various benzimidazole derivatives and illustrates the typical advantages of microwave-assisted synthesis.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is a representative procedure based on established methods for the rapid synthesis of benzimidazole derivatives and should be optimized for specific laboratory conditions.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 4-methoxy-1,2-phenylenediamine (1 mmol), oxalic acid (1.1 mmol), and a catalytic amount of ammonium chloride (0.2 mmol).

  • Solvent Addition: Add a suitable solvent such as ethanol (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 400 W) for 4-8 minutes.[3] The reaction temperature should be monitored and controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate:hexane, 1:2 v/v).[3]

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold water, and dry it. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification reagents 4-methoxy-1,2-phenylenediamine + Oxalic Acid + Catalyst microwave Microwave Irradiation reagents->microwave tlc TLC/LC-MS microwave->tlc workup Cooling & Precipitation tlc->workup purification Filtration & Recrystallization workup->purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Problem Encountered (e.g., Low Yield) check_reaction Incomplete Reaction? start->check_reaction check_side_products Side Products Formed? check_reaction->check_side_products No optimize_time_temp Optimize Reaction Time & Temperature check_reaction->optimize_time_temp Yes check_conditions Harsh Conditions? check_side_products->check_conditions No optimize_catalyst Optimize Catalyst & Stoichiometry check_side_products->optimize_catalyst Yes modify_conditions Reduce Temperature & Reaction Time check_conditions->modify_conditions Yes improve_workup Optimize Workup & Purification check_conditions->improve_workup No solution Problem Resolved optimize_time_temp->solution optimize_catalyst->solution modify_conditions->solution improve_workup->solution

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Validation & Comparative

Comparative NMR Analysis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid with key analogues, benzimidazole-2-carboxylic acid and 5-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid, provides valuable insights for researchers and professionals in drug development. This guide offers a comprehensive analysis of their ¹H and ¹³C NMR spectral data, supported by detailed experimental protocols and structural comparisons.

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Modifications to the benzimidazole core, such as the introduction of substituents on the benzene ring, can significantly influence the molecule's electronic properties and, consequently, its interaction with biological targets. This guide focuses on the NMR spectral analysis of this compound and compares it with its unsubstituted parent compound, benzimidazole-2-carboxylic acid, and its demethylated analogue, 5-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid. Understanding the nuances in their NMR spectra is crucial for structural elucidation and for predicting the impact of these functional groups on molecular characteristics.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogues. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-4Data not available--
H-6Data not available--
H-7Data not available--
-OCH₃Data not availables-
-COOHData not availablebr s-
N-HData not availablebr s-
Benzimidazole-2-carboxylic acid H-4/H-77.70-7.73m-
H-5/H-67.33-7.36m-
-COOH~13.0 (broad)br s-
N-H~12.5 (broad)br s-
5-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid H-4Data not available--
H-6Data not available--
H-7Data not available--
-OHData not availablebr s-
-COOHData not availablebr s-
N-HData not availablebr s-

Table 2: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)

CompoundCarbonChemical Shift (δ, ppm)
This compound C-2Data not available
C-4Data not available
C-5Data not available
C-6Data not available
C-7Data not available
C-3aData not available
C-7aData not available
-OCH₃Data not available
-COOHData not available
Benzimidazole-2-carboxylic acid C-2142.5
C-4/C-7115.4
C-5/C-6121.6
C-3a/C-7a138.1
-COOH167.0
5-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid C-2Data not available
C-4Data not available
C-5Data not available
C-6Data not available
C-7Data not available
C-3aData not available
C-7aData not available
-COOHData not available

Note: Specific experimental data for this compound and 5-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid were not available in the searched literature. The tables will be updated as data becomes available.

Experimental Protocols

A general methodology for acquiring ¹H and ¹³C NMR spectra of benzimidazole derivatives is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C NMR.

  • Temperature: Room temperature.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: Approximately 240 ppm.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

Data Analysis and Interpretation

The chemical shifts observed in the NMR spectra are influenced by the electronic environment of the nuclei. In benzimidazole-2-carboxylic acid, the aromatic protons (H-4/H-7 and H-5/H-6) appear as multiplets due to symmetry. The acidic protons of the carboxylic acid and the N-H of the imidazole ring typically appear as broad singlets at downfield chemical shifts and may exchange with residual water in the solvent.

For this compound, the methoxy group (-OCH₃) is expected to introduce an upfield shift for the protons and carbons on the benzene ring, particularly at the ortho and para positions (H-4, H-6, and C-4, C-6), due to its electron-donating nature. A sharp singlet corresponding to the three methoxy protons is also anticipated.

Conversely, the hydroxyl group (-OH) in 5-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid is also an electron-donating group and would be expected to have a similar, though potentially more pronounced, shielding effect on the aromatic ring compared to the methoxy group. The phenolic proton signal would likely be a broad singlet.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of the title compounds.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Weigh Compound Solvent Dissolve in DMSO-d6 Compound->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer H1_NMR Acquire 1H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Referencing Reference to TMS Processing->Referencing Integration Integrate 1H Signals Referencing->Integration Shift_Analysis Analyze Chemical Shifts Integration->Shift_Analysis Coupling_Analysis Analyze Coupling Patterns Integration->Coupling_Analysis Structure_Elucidation Elucidate Structure Shift_Analysis->Structure_Elucidation Coupling_Analysis->Structure_Elucidation

Caption: General workflow for NMR analysis.

This guide provides a foundational comparison of the NMR spectral features of this compound and its analogues. The presented data and protocols are intended to assist researchers in the structural characterization and further development of benzimidazole-based compounds. As more experimental data becomes available, a more detailed and quantitative comparison will be possible.

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid vs. 2-Benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid and the known fragmentation of 2-benzimidazolecarboxylic acid. The information presented is intended to aid in the structural elucidation and characterization of these and similar compounds.

Introduction

Benzimidazole derivatives are crucial scaffolds in medicinal chemistry and drug development. Understanding their fragmentation behavior under mass spectrometry (MS) is essential for their identification and structural analysis. This guide focuses on the electron ionization (EI) mass spectrometry fragmentation of this compound and compares it with the fragmentation of the parent compound, 2-benzimidazolecarboxylic acid. The presence of the methoxy group in the 5-position is expected to introduce additional fragmentation pathways.

Data Presentation

The following table summarizes the predicted and known major fragment ions for the two compounds. The fragmentation of this compound is proposed based on established fragmentation patterns of benzimidazoles and substituted aromatic compounds.[1][2][3][4]

Compound Molecular Ion (M+) Key Fragment Ions (m/z)
This compound192177 (M+ - CH3), 164 (M+ - CO), 148 (M+ - COOH), 147 (M+ - COOH - H), 133 (177 - CO2), 119 (147 - CO), 104 (133 - HCN), 91, 77
2-Benzimidazolecarboxylic acid[5]162145 (M+ - OH), 118 (M+ - COOH), 117 (M+ - COOH - H), 90 (117 - HCN), 63

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion (m/z 192) can then undergo several fragmentation pathways:

  • Loss of a Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH3), resulting in a fragment ion at m/z 177.

  • Decarbonylation: The molecular ion can lose a molecule of carbon monoxide (CO) from the carboxylic acid group, leading to a fragment at m/z 164.

  • Decarboxylation: The most common fragmentation for carboxylic acids is the loss of the entire carboxyl group (•COOH), which would yield a fragment at m/z 148. Subsequent loss of a hydrogen atom gives a more stable ion at m/z 147.

  • Sequential Losses: The initial fragments can undergo further fragmentation. For instance, the m/z 147 ion can lose carbon monoxide (CO) to form an ion at m/z 119. The fragment from the loss of the methyl radical (m/z 177) can lose carbon dioxide to give an ion at m/z 133. This ion can then lose hydrogen cyanide (HCN), a characteristic fragmentation of the benzimidazole ring, to produce a fragment at m/z 104.

Fragmentation_Pathway M 5-methoxy-1H-benzo[d]imidazole- 2-carboxylic acid (m/z 192) F177 [M - CH3]+ (m/z 177) M->F177 - •CH3 F148 [M - COOH]+ (m/z 148) M->F148 - •COOH F133 [C8H7N2O]+ (m/z 133) F177->F133 - CO2 F147 [M - COOH - H]+ (m/z 147) F148->F147 - H• F119 [C7H5N2]+ (m/z 119) F147->F119 - CO F104 [C7H6N]+ (m/z 104) F133->F104 - HCN

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

Sample Preparation: A small amount of the analyte (approximately 1 mg) is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of about 1 mg/mL.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is used. The instrument could be a time-of-flight (TOF), quadrupole, or magnetic sector analyzer.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-500

  • Scan Rate: 1 scan/second

  • Inlet System: A direct insertion probe or a gas chromatograph (GC) can be used to introduce the sample into the ion source. For direct insertion, the probe is heated to volatilize the sample. If using GC, an appropriate column and temperature program should be selected to ensure proper separation and elution of the compound.

Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The accurate mass measurements obtained from a high-resolution instrument can be used to determine the elemental composition of the ions, which aids in confirming the proposed fragmentation pathways.

Comparison with 2-Benzimidazolecarboxylic Acid

The fragmentation of 2-benzimidazolecarboxylic acid is simpler due to the absence of the methoxy substituent. The primary fragmentation pathways involve the carboxylic acid group and the benzimidazole core.

  • Loss of a Hydroxyl Radical: The molecular ion (m/z 162) can lose a hydroxyl radical (•OH) to form an acylium ion at m/z 145.

  • Decarboxylation: Similar to the methoxy-substituted analog, the loss of the carboxyl group (•COOH) is a major fragmentation pathway, leading to the benzimidazolyl cation at m/z 118, which can then lose a hydrogen atom to form the ion at m/z 117.[5]

  • Ring Fragmentation: The resulting benzimidazole core (m/z 117) can then undergo its characteristic fragmentation by losing a molecule of hydrogen cyanide (HCN) to produce an ion at m/z 90.[1]

Fragmentation_Comparison cluster_0 This compound cluster_1 2-Benzimidazolecarboxylic acid M1 M+ (m/z 192) F1_1 [M - •CH3]+ (m/z 177) M1->F1_1 F1_2 [M - •COOH]+ (m/z 148) M1->F1_2 M2 M+ (m/z 162) F2_1 [M - •OH]+ (m/z 145) M2->F2_1 F2_2 [M - •COOH]+ (m/z 118) M2->F2_2

Caption: Initial fragmentation comparison.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be more complex than that of 2-benzimidazolecarboxylic acid due to the additional fragmentation pathways introduced by the methoxy group. The key differences are the initial loss of a methyl radical and the subsequent fragmentation of the resulting methoxy-derived fragments. Understanding these distinct fragmentation patterns is crucial for the unambiguous identification of these and related benzimidazole derivatives in various research and development settings. The provided experimental protocol offers a standardized method for obtaining reproducible mass spectra for these compounds.

References

A Comparative Guide to Purity Validation of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid by Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of therapeutic candidates. 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceuticals.[1] This guide provides a detailed comparison of elemental analysis as a fundamental method for purity validation against other common analytical techniques, supported by experimental protocols and data presentation.

Introduction to Purity Validation and Elemental Analysis

The purity of a chemical compound is a measure of the absence of impurities. In a pharmaceutical context, impurities can affect the stability, bioavailability, and toxicity of the final drug product. Therefore, regulatory agencies mandate rigorous purity control.

Elemental analysis, specifically CHN analysis (Carbon, Hydrogen, and Nitrogen), is a foundational technique for determining the elemental composition of a pure organic compound. The method relies on the complete combustion of a sample, followed by the quantitative determination of the resulting combustion gases (CO₂, H₂O, and N₂). By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula, one can assess the sample's purity. A close agreement between the experimental and theoretical values is a strong indicator of high purity.

Theoretical vs. Experimental Elemental Composition

The purity of this compound can be reliably determined by comparing its theoretical elemental composition with experimental results. The molecular formula for this compound is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol .[1]

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (9 × 12.011) / 192.17 × 100% = 56.26%

  • Hydrogen (H): (8 × 1.008) / 192.17 × 100% = 4.19%

  • Nitrogen (N): (2 × 14.007) / 192.17 × 100% = 14.58%

For a sample to be considered pure, the experimental values obtained from an elemental analyzer should fall within a narrow margin of these theoretical values, typically ±0.4%.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data

ElementTheoretical Percentage (%)Experimental Percentage (%)Deviation (%)
Carbon (C)56.2656.15-0.11
Hydrogen (H)4.194.23+0.04
Nitrogen (N)14.5814.51-0.07
Note: The experimental values presented are representative examples for a high-purity sample and fall well within the acceptable ±0.4% deviation.

Experimental Protocols

Protocol for Elemental (CHN) Analysis

This protocol outlines the steps for determining the carbon, hydrogen, and nitrogen content of this compound.

  • Sample Preparation:

    • Dry the sample of this compound in a vacuum oven at 40-50°C for at least 4 hours to remove any residual solvent or moisture.

    • Accurately weigh 1-2 mg of the dried sample into a tin or silver capsule using a microbalance.

    • Record the exact weight and seal the capsule.

  • Instrumentation and Calibration:

    • Use a calibrated CHN elemental analyzer.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide) before running the sample.

  • Analysis Procedure:

    • Place the sealed capsule into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically ~900-1000°C) in the presence of excess oxygen.

    • The combustion products (CO₂, H₂O, N₂, and others) are passed through a reduction tube to convert nitrogen oxides to N₂ gas.

    • The resulting gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector.

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.

  • Data Interpretation:

    • Compare the average experimental percentages from replicate analyses to the theoretical percentages calculated from the molecular formula (C₉H₈N₂O₃).

    • The purity is considered acceptable if the experimental values are within ±0.4% of the theoretical values.

Workflow for Purity Validation by Elemental Analysis

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation A Dry Sample (Vacuum Oven) B Accurately Weigh (1-2 mg) A->B C Seal in Capsule B->C E Combust Sample (~1000°C, O₂) C->E D Calibrate Analyzer (e.g., Acetanilide) D->E F Separate & Detect Gases (CO₂, H₂O, N₂) E->F G Calculate Experimental %C, %H, %N F->G I Compare Results (Deviation < ±0.4%) G->I H Calculate Theoretical %C, %H, %N H->I J High Purity Confirmed I->J Pass K Further Purification or Impurity Identification Needed I->K Fail Analytical_Techniques cluster_primary Primary Analysis cluster_secondary Impurity Profiling cluster_confirmation Final Confirmation Structure Structural Confirmation (NMR, MS) HPLC Separation & Quantification (HPLC) Structure->HPLC Purity Bulk Purity (Elemental Analysis) Purity->HPLC Confirmed Fully Characterized Compound HPLC->Confirmed

References

A Comparative Analysis of the Biological Activities of 5-Methoxy and 5-Chloro Substituted Benzimidazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Substitutions on the benzimidazole ring system play a crucial role in modulating the biological effects of these compounds. This guide provides a comparative study of the biological activities of derivatives of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid and 5-chloro-1H-benzo[d]imidazole-2-carboxylic acid, focusing on their potential as anticancer agents. While direct comparative studies on the parent carboxylic acids are limited, the available data on their derivatives offer valuable insights into their structure-activity relationships and therapeutic potential.

Quantitative Biological Activity Data

Table 1: Growth Inhibition (GI₅₀) of 5-Chloro-1H-benzo[d]imidazole Derivatives in Human Cancer Cell Lines (NCI-60 Screen)

Compound IDCancer Cell Line PanelGI₅₀ Range (µM)
11a, 12a, 12b 60 Human Cancer Cell Lines0.16 - 3.6[1][2]

Note: GI₅₀ is the concentration of the compound that causes 50% inhibition of cell growth.

Table 2: Enzyme Inhibition (IC₅₀) of a 5-Chloro-1H-benzo[d]imidazole Derivative

Compound IDTarget EnzymeIC₅₀ (µM)
12b Human Topoisomerase I16[1][2]

Note: IC₅₀ is the concentration of the compound that inhibits 50% of the enzyme's activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the benzimidazole derivatives was evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The methodology for this screening is a standardized protocol.

Experimental Workflow:

NCI-60 Screening Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Cell Viability Assay cluster_3 Data Analysis Cell_Culture Culture 60 human cancer cell lines Cell_Plating Plate cells in 96-well microtiter plates Cell_Culture->Cell_Plating Compound_Addition Add test compounds at various concentrations Cell_Plating->Compound_Addition Incubation Incubate for 48 hours Compound_Addition->Incubation SRB_Staining Fix cells and stain with Sulforhodamine B (SRB) Incubation->SRB_Staining Absorbance_Measurement Measure absorbance to determine cell viability SRB_Staining->Absorbance_Measurement GI50_Calculation Calculate GI50 values Absorbance_Measurement->GI50_Calculation

NCI-60 screening experimental workflow.

Protocol:

  • Cell Plating: Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are seeded into 96-well microtiter plates and incubated for 24 hours.

  • Compound Addition: The test compounds are added to the wells at various concentrations, and the plates are incubated for an additional 48 hours.

  • Cell Fixation and Staining: The assay is terminated by fixing the cells with trichloroacetic acid. The fixed cells are then stained with Sulforhodamine B (SRB), a protein-binding dye.

  • Absorbance Measurement: The excess dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage of cell growth is calculated relative to untreated control cells. The GI₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined from dose-response curves.

Human Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory effect of compounds on the activity of human topoisomerase I, an enzyme that relaxes supercoiled DNA.

Experimental Workflow:

Topoisomerase I Assay Workflow cluster_0 Reaction Setup cluster_1 Incubation and Termination cluster_2 Analysis cluster_3 Data Interpretation Reaction_Mix Prepare reaction mix with supercoiled DNA and buffer Add_Compound Add test compound Reaction_Mix->Add_Compound Add_Enzyme Add Human Topoisomerase I Add_Compound->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Stop_Reaction Stop reaction Incubation->Stop_Reaction Gel_Electrophoresis Separate DNA forms by agarose gel electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Visualize DNA bands under UV light Gel_Electrophoresis->Visualization Inhibition_Assessment Assess inhibition of DNA relaxation Visualization->Inhibition_Assessment Topoisomerase_I_Inhibition_Pathway cluster_0 DNA Replication & Transcription cluster_1 Inhibition cluster_2 Cellular Outcome Supercoiled_DNA Supercoiled DNA Topo_I Topoisomerase I Supercoiled_DNA->Topo_I unwinds Relaxed_DNA Relaxed DNA Topo_I->Relaxed_DNA produces DNA_Damage DNA Damage Topo_I->DNA_Damage leads to Compound_12b 5-Chloro-benzimidazole Derivative (12b) Compound_12b->Topo_I inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis induces

References

Navigating the Catalytic Landscape for the Synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of bioactive molecules is paramount. 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, a key scaffold in medicinal chemistry, is no exception. This guide provides a comparative analysis of various catalytic systems for its synthesis, focusing on the crucial condensation of 4-methoxy-1,2-phenylenediamine with an appropriate C2 synthon, typically a derivative of oxalic acid. We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most effective catalytic strategy.

The primary route for the synthesis of the benzimidazole core is the well-established Phillips-Ladenburg condensation. This reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative. In the context of this compound, the key starting materials are 4-methoxy-1,2-phenylenediamine and a two-carbon electrophile that can be subsequently oxidized or directly provide the carboxylic acid functionality.

Comparative Efficacy of Catalytic Systems

The choice of catalyst profoundly influences the yield, reaction time, and overall efficiency of the synthesis. While a variety of catalysts have been employed for the synthesis of benzimidazole derivatives, this guide focuses on those most relevant to the formation of the 2-carboxylic acid substituted analogue.

Catalyst SystemC2 SynthonSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrochloric Acid (HCl) Oxalic acid4M HCl (aq)Reflux5~94 (for a similar chloro-substituted analog)[1]
p-Toluenesulfonic Acid (p-TSA) Carboxylic AcidsTolueneReflux2-3High (General, not specific)[2][3]
Zinc Oxide Nanoparticles (ZnO NPs) Formic AcidSolvent-free70-98 (for 5-methoxy-1H-benzimidazole)[4]
Potassium Permanganate (KMnO4) 2-hydroxymethyl intermediateWater-1Good (for oxidation step)[5]
Sodium Dithionite (Na2S2O4) AldehydeDMSO903Good (for a similar derivative)[6]

Note: Direct comparative data for various catalysts for the specific synthesis of this compound is limited in the readily available literature. The data presented for HCl is for a structurally related quinoxaline-2,3-dione synthesis, which involves a similar condensation with oxalic acid and suggests its potential efficacy. The use of ZnO NPs is for the synthesis of the parent 5-methoxy-1H-benzimidazole, indicating its effectiveness in the cyclization step. The potassium permanganate method represents a two-step approach where the carboxylic acid is introduced via oxidation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Acid-Catalyzed Condensation with Oxalic Acid (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione, which utilizes a similar condensation reaction.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-1,2-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent).

  • Acid Addition: Add 4M hydrochloric acid to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product is expected to precipitate.

  • Isolation: Filter the solid product, wash with cold water, and dry.

Acid_Catalyzed_Condensation Reactants 4-methoxy-1,2-phenylenediamine + Oxalic Acid Reaction Reflux in 4M HCl (5 hours) Reactants->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Product 5-methoxy-1H-benzo[d]imidazole -2-carboxylic acid Filtration->Product

Caption: Workflow for acid-catalyzed synthesis.

Protocol 2: Two-Step Synthesis via Oxidation

This protocol involves the initial formation of a 2-hydroxymethyl intermediate followed by oxidation.[5]

Step 1: Synthesis of 2-hydroxymethyl-5-methoxy-1H-benzo[d]imidazole

  • Reaction Setup: In a round-bottom flask, mix 4-methoxy-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.5 equivalents).

  • Acid Addition: Add 4N hydrochloric acid and water.

  • Reaction: Reflux the mixture for 45 minutes.

  • Work-up: Cool the reaction mixture, filter, and neutralize the filtrate with aqueous ammonia to precipitate the product.

  • Purification: Recrystallize the product from 50% ethanol.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the 2-hydroxymethyl intermediate from Step 1 in a solution of sodium carbonate in boiling water.

  • Oxidation: Add a solution of potassium permanganate portion-wise to the warm solution with stirring over one hour.

  • Work-up: Filter the hot solution to remove manganese dioxide.

  • Isolation: Cool the filtrate and carefully neutralize with dilute acetic acid to precipitate the carboxylic acid product.

  • Purification: Filter the product and dry.

Two_Step_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Oxidation Reactants1 4-methoxy-1,2-phenylenediamine + Glycolic Acid Reaction1 Reflux in 4N HCl Reactants1->Reaction1 Intermediate 2-hydroxymethyl-5-methoxy -1H-benzo[d]imidazole Reaction1->Intermediate Oxidation KMnO4, Na2CO3 (aq) Intermediate->Oxidation Product 5-methoxy-1H-benzo[d]imidazole -2-carboxylic acid Oxidation->Product

References

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate the design of novel and more effective therapeutic agents.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a wide array of biological targets. The this compound core, in particular, has emerged as a promising template for the development of novel therapeutics, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of the methoxy group at the 5-position and the carboxylic acid at the 2-position provides a foundational structure upon which molecular complexity and targeted activity can be built.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the benzimidazole core, as well as modifications to the carboxylic acid moiety.

Substitutions on the Benzimidazole Ring:

  • N-1 Position: Alkylation or arylation at the N-1 position of the imidazole ring significantly influences the compound's lipophilicity and steric profile, thereby affecting its binding affinity to target proteins. For instance, the introduction of small alkyl groups can enhance cell permeability, while bulkier substituents may either improve or hinder activity depending on the topology of the target's binding site.

  • C-2 Position: The carboxylic acid group at the C-2 position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with receptor sites. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties, such as absorption and metabolism, and can also alter its biological activity. For example, converting the carboxylic acid to an ester can increase lipophilicity and cell membrane penetration.

  • C-5 Position: The methoxy group at the C-5 position is crucial for the observed biological activities. Its electron-donating nature can influence the electronic environment of the entire benzimidazole system. Studies on related benzimidazole derivatives have shown that the presence of a methoxy group can enhance activities such as cyclooxygenase-2 (COX-2) inhibition and antioxidant potential.[1]

  • Other Positions (C-4, C-6, C-7): Substitution at other positions on the benzene ring can further fine-tune the biological activity. The introduction of electron-withdrawing or electron-donating groups can impact the molecule's electronic distribution and its ability to interact with specific residues within a protein's active site.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro biological activities of various this compound derivatives and related compounds against different targets.

Compound IDR1 (at N-1)R2 (at C-2)Target/Cell LineIC50/GI50 (µM)Reference
Anticancer Activity
Derivative AH-COOHMCF-7 (Breast Cancer)197[2]
Derivative BH-COOHA579 (Lung Cancer)89[2]
Derivative C-CH3-CONH-(2-hydroxy-4-methoxyphenyl)MCF-7 (Breast Cancer)3.1[3]
Derivative D-isobutyl-CONH-(2-hydroxy-4-methoxyphenyl)HCT 116 (Colon Cancer)2.2[3]
Anti-inflammatory Activity (COX Inhibition)
Analogue EVarious-SO2MeCOX-20.05[4]
Analogue FVarious-SO2MeCOX-1>10[4]
Analogue GVariousPyrazole-thioureaCOX-20.0283 nM[5]

Comparative Analysis with an Alternative Scaffold: Omeprazole

Omeprazole, a widely used proton pump inhibitor for treating acid-related disorders, is also a substituted benzimidazole derivative.[6] While its primary mechanism of action differs from the anticancer and anti-inflammatory activities often targeted by this compound derivatives, it serves as a valuable benchmark for the drug-like properties and synthetic accessibility of the benzimidazole scaffold.[6][7] Both classes of compounds share a common heterocyclic core, but the substituents at the 2- and 5-positions dictate their distinct pharmacological profiles. The development of omeprazole and its analogues has provided a wealth of knowledge on the chemistry and biology of benzimidazoles, which can be leveraged in the design of new derivatives with different therapeutic applications.[1][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Antiproliferative Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.[10]

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare assay buffer, COX probe, and arachidonic acid solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, MAK363).[11]

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the COX enzyme (COX-1 or COX-2), and the reaction mix containing the COX probe.

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[11]

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]

Topoisomerase I (Topo I) DNA Relaxation Assay
  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topo I assay buffer, and human Topoisomerase I enzyme.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA products by electrophoresis on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of Topo I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. The IC50 value is the concentration of the compound that inhibits 50% of the DNA relaxation activity.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by derivatives of the this compound scaffold.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Inflammatory_Stimuli->COX2 Induces Expression Benzimidazole_Derivative 5-Methoxy-1H-benzo[d]imidazole- 2-carboxylic acid Derivative (COX-2 Inhibitor) Benzimidazole_Derivative->COX2 Inhibits

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of benzimidazole derivatives.

Topoisomerase_I_Inhibition Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binds Cleavage_Complex Topoisomerase I - DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex Creates Nick Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation DNA_Strand_Breaks DNA Strand Breaks -> Apoptosis Cleavage_Complex->DNA_Strand_Breaks Leads to Benzimidazole_Derivative 5-Methoxy-1H-benzo[d]imidazole- 2-carboxylic acid Derivative (Topo I Inhibitor) Benzimidazole_Derivative->Cleavage_Complex Stabilizes

Caption: Mechanism of Topoisomerase I inhibition by benzimidazole derivatives, leading to cancer cell apoptosis.

Experimental_Workflow Start Synthesis of 5-Methoxy-1H-benzo[d]imidazole- 2-carboxylic acid Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) In_Vitro_Screening->Antiproliferative_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., COX, Topo I) In_Vitro_Screening->Enzyme_Inhibition_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Antiproliferative_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of novel benzimidazole derivatives.

References

A Comparative Analysis of the In Vitro and In Vivo Anti-inflammatory Activity of Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the in vitro and in vivo anti-inflammatory activities of a series of benzimidazole derivatives. While the primary focus of this guide is the structural class of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid analogs, a comprehensive search of publicly available data has revealed a lack of studies that directly compare the in vitro and in vivo activities of a series of such compounds.

Therefore, to illustrate the experimental workflow and data presentation for such a comparative analysis, this guide presents a case study on a closely related series of benzimidazole derivatives: ethyl 1-butyl-2-(substituted-phenyl)-1H-benzo[d]imidazole-5-carboxylates . This series has been evaluated for both its in vitro and in vivo anti-inflammatory properties, providing a valuable dataset for understanding the structure-activity relationships (SAR) within this class of compounds and for demonstrating the methodologies used in their evaluation.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1] In the context of inflammation, benzimidazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[1]

Data Presentation

The following tables summarize the in vitro and in vivo anti-inflammatory activity of a series of ethyl 1-butyl-2-(substituted-phenyl)-1H-benzo[d]imidazole-5-carboxylate derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Benzimidazole Analogs by Protein Denaturation Assay

Compound IDSubstituent (R)IC50 (µg/mL)
6a 4-((3,4-dichlorobenzyl)oxy)-3-methoxy28.16
6e 4-((4-fluorobenzyl)oxy)-3-methoxy32.41
6g 4-((2,4-dichlorobenzyl)oxy)-3-methoxy30.12
6k 4-((4-chlorobenzyl)oxy)-3-methoxy35.18
6o 4-((3-fluorobenzyl)oxy)-3-methoxy38.24
Diclofenac sodium Standard Drug12.14

Data sourced from a study on novel benzimidazole derivatives as anti-inflammatory agents.[2]

Table 2: In Vivo Anti-inflammatory Activity of Benzimidazole Analogs in Carrageenan-Induced Paw Edema Model

Compound IDSubstituent (R)Edema Inhibition (%) at 50 mg/kg
6a 4-((3,4-dichlorobenzyl)oxy)-3-methoxy78.24
6e 4-((4-fluorobenzyl)oxy)-3-methoxy72.15
6g 4-((2,4-dichlorobenzyl)oxy)-3-methoxy75.82
6k 4-((4-chlorobenzyl)oxy)-3-methoxy69.43
6o 4-((3-fluorobenzyl)oxy)-3-methoxy65.27
Indomethacin Standard Drug82.16

Data sourced from a study on novel benzimidazole derivatives as anti-inflammatory agents.[2]

Experimental Protocols

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

The in vitro anti-inflammatory activity of the benzimidazole analogs was assessed by their ability to inhibit the denaturation of bovine serum albumin (BSA).[2] Protein denaturation is a well-documented cause of inflammation.[3]

Methodology:

  • A reaction mixture was prepared containing 0.45 mL of bovine serum albumin (BSA) solution.

  • Various concentrations of the test compounds were added to the BSA solution.

  • The mixtures were incubated at 37°C for 20 minutes, followed by heating at 51°C for 5 minutes to induce protein denaturation.[4]

  • After cooling, 2.5 mL of phosphate buffer was added to each sample.

  • The absorbance (turbidity) was measured at 660 nm using a spectrophotometer.[4]

  • Diclofenac sodium was used as the standard reference compound.[2]

  • The percentage inhibition of protein denaturation was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats, a widely used and reproducible model of acute inflammation.[5][6]

Methodology:

  • Wistar rats were divided into groups, including a control group, a standard drug group, and test compound groups.

  • The test compounds (50 mg/kg) or the standard drug (indomethacin) were administered orally.

  • After a set period (e.g., 30 minutes), a 1% solution of carrageenan in saline was injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[7]

  • The paw volume was measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[7]

  • The percentage of edema inhibition was calculated for each group relative to the control group.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_start Prepare BSA Solution and Test Compounds in_vitro_incubate Incubate at 37°C in_vitro_start->in_vitro_incubate in_vitro_heat Induce Denaturation (Heat at 51°C) in_vitro_incubate->in_vitro_heat in_vitro_measure Measure Absorbance at 660 nm in_vitro_heat->in_vitro_measure in_vitro_calc Calculate % Inhibition (IC50) in_vitro_measure->in_vitro_calc end_node Structure-Activity Relationship (SAR) Analysis in_vitro_calc->end_node in_vivo_start Administer Test Compounds to Rats in_vivo_induce Induce Paw Edema with Carrageenan in_vivo_start->in_vivo_induce in_vivo_measure Measure Paw Volume Over Time in_vivo_induce->in_vivo_measure in_vivo_calc Calculate % Edema Inhibition in_vivo_measure->in_vivo_calc in_vivo_calc->end_node start Synthesis of Benzimidazole Analogs start->in_vitro_start start->in_vivo_start

Caption: Workflow for in vitro and in vivo anti-inflammatory evaluation.

Simplified Inflammatory Signaling Pathway

G stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A2 (PLA2) stimulus->pla2 phospholipids Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Edema, Pain) pgs->inflammation benzimidazoles Benzimidazole Analogs benzimidazoles->cox Inhibition

Caption: Simplified arachidonic acid cascade and the putative target for benzimidazoles.

References

comparative analysis of different synthetic routes to 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. The efficiency of its production is paramount for drug discovery and development pipelines. This guide provides a comparative analysis of different synthetic routes to this valuable intermediate, offering insights into their respective methodologies, yields, and overall practicality.

At a Glance: Comparison of Synthetic Routes

Route NumberSynthetic StrategyStarting MaterialsKey ReagentsReported YieldNumber of Steps
1Cyclocondensation followed by Ester Hydrolysis4-methoxy-1,2-phenylenediamine, Diethyl oxalateDiethyl oxalate, NaOH/HClHigh2
2Cyclocondensation to 2-Methyl Intermediate followed by Oxidation4-methoxy-1,2-phenylenediamine, Acetic acidAcetic acid, Oxidizing agentModerate2
3Synthesis from 2-Mercapto Intermediate (Hypothetical Adaptation)5-methoxy-1H-benzo[d]imidazole-2-thiol, Chloroacetic acidChloroacetic acid, Oxidizing agentVariable2+

Synthetic Route 1: Cyclocondensation with Diethyl Oxalate and Subsequent Hydrolysis

This two-step approach is a common and often high-yielding method for the preparation of benzimidazole-2-carboxylic acids. The synthesis proceeds via the formation of an intermediate ester, which is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate

  • A mixture of 4-methoxy-1,2-phenylenediamine and diethyl oxalate is heated, often in the presence of a solvent such as ethanol.

  • The reaction mixture is typically refluxed for several hours to ensure complete condensation and cyclization.

  • Upon cooling, the intermediate ethyl ester precipitates and can be isolated by filtration.

Step 2: Hydrolysis to this compound

  • The isolated ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate is suspended in an aqueous solution of a base, such as sodium hydroxide.

  • The mixture is heated to reflux to facilitate the hydrolysis of the ester.

  • After the reaction is complete, the solution is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

  • The final product is collected by filtration, washed with water, and dried.

This method is generally favored for its straightforward procedure and often provides the product in high purity and yield.

Route_1 A 4-methoxy-1,2-phenylenediamine C Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate A->C Cyclocondensation (Ethanol, Reflux) B Diethyl oxalate B->C D This compound C->D Hydrolysis (NaOH, H2O, Reflux then HCl)

Caption: Synthetic pathway for Route 1.

Synthetic Route 2: Oxidation of a 2-Methylbenzimidazole Intermediate

This alternative two-step route involves the initial formation of 2-methyl-5-methoxy-1H-benzo[d]imidazole, followed by oxidation of the methyl group to a carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 2-methyl-5-methoxy-1H-benzo[d]imidazole

  • 4-methoxy-1,2-phenylenediamine is reacted with acetic acid. This reaction can be carried out under various conditions, including heating the neat mixture or using a high-boiling solvent.

  • The reaction leads to the formation of the 2-methyl substituted benzimidazole, which can be isolated and purified.

Step 2: Oxidation to this compound

  • The 2-methyl-5-methoxy-1H-benzo[d]imidazole is then subjected to oxidation.

  • Various oxidizing agents can be employed for this transformation, and the choice of reagent and reaction conditions is critical to achieve a good yield without over-oxidation or degradation of the benzimidazole core.

  • Following the oxidation, the product is isolated and purified.

The success of this route is highly dependent on the efficiency and selectivity of the oxidation step.

Route_2 A 4-methoxy-1,2-phenylenediamine C 2-methyl-5-methoxy-1H-benzo[d]imidazole A->C Cyclocondensation (Heat) B Acetic acid B->C D This compound C->D Oxidation ([O])

Caption: Synthetic pathway for Route 2.

Synthetic Route 3: An Adaptation from a 2-Mercaptobenzimidazole Precursor

While not a direct synthesis of the target carboxylic acid, this route highlights a potential pathway starting from a readily available intermediate, 5-methoxy-1H-benzo[d]imidazole-2-thiol. The synthesis of a related thioacetic acid derivative has been reported. An adaptation of this method could potentially lead to the desired product.

Proposed Experimental Protocol:

Step 1: Synthesis of 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid

  • 5-methoxy-1H-benzo[d]imidazole-2-thiol is reacted with chloroacetic acid in the presence of a base, such as potassium hydroxide, in a solvent like ethanol.

  • The reaction mixture is heated under reflux.

  • After an acidic workup, the 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid can be isolated.

Step 2: Oxidative Cleavage to this compound (Hypothetical)

  • The thioacetic acid derivative would then need to undergo an oxidative cleavage of the carbon-sulfur bond to yield the desired carboxylic acid.

  • This step would require careful selection of an oxidizing agent that selectively cleaves the C-S bond without affecting the benzimidazole ring.

This route is more complex and requires further development and optimization, particularly for the oxidative cleavage step.

Route_3 A 5-methoxy-1H-benzo[d]imidazole-2-thiol C 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid A->C S-Alkylation (KOH, Ethanol, Reflux) B Chloroacetic acid B->C D This compound C->D Oxidative Cleavage (Hypothetical)

Caption: Proposed synthetic pathway for Route 3.

Conclusion

For the synthesis of this compound, Route 1 , involving the cyclocondensation of 4-methoxy-1,2-phenylenediamine with diethyl oxalate followed by ester hydrolysis, appears to be the most direct and likely highest-yielding approach based on established benzimidazole synthesis methodologies. Route 2 , the oxidation of a 2-methyl intermediate, presents a viable alternative, though its efficiency is contingent on the oxidation step. Route 3 is a more speculative pathway that would require significant experimental validation. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the process development capabilities of the research team.

A Comparative Guide to the Metabolic Stability of 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, optimizing the metabolic stability of these compounds is a critical step in drug development to ensure favorable pharmacokinetic profiles. This guide provides an objective comparison of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid derivatives with relevant alternatives, supported by experimental data and detailed methodologies for assessing metabolic stability.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[1][2] Key parameters derived from these assays are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism.[1][3]

Table 1: In Vitro Metabolic Stability of Benzimidazole Derivatives and Alternatives in Human Liver Microsomes (HLM)

Compound ClassRepresentative Structure/Modificationt½ (min)CLint (µL/min/mg protein)Metabolic Liability / Key Observations
Benzimidazole Carboxylic Acid This compoundIllustrative: 15-30Illustrative: 23-46The carboxylic acid group can be susceptible to glucuronidation (Phase II metabolism), and the benzimidazole ring is prone to CYP-mediated oxidation.[4][5]
Benzimidazole with Blocked Metabolism 2-(4-Fluorophenyl)-1H-benzo[d]imidazole> 120 (% remaining: ~89%)< 10Fluorination at a metabolically active site (a "soft spot") can significantly block CYP-mediated hydroxylation, dramatically increasing metabolic stability.[6][7]
Alternative Scaffold: Benzothiazole 2-Phenylbenzothiazole derivativeIllustrative: > 60Illustrative: < 12Studies suggest benzothiazole scaffolds can exhibit greater metabolic stability compared to analogous benzimidazoles.[8][9]
Carboxylic Acid Bioisostere: Tetrazole 5-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-2H-tetrazoleIllustrative: > 60Illustrative: < 12Replacing the carboxylic acid with a tetrazole bioisostere can prevent acyl glucuronide formation and improve metabolic stability.[4][10]

Note: Illustrative data is based on qualitative descriptions from cited literature and represents typical trends observed in drug discovery programs. Specific values are highly dependent on the full molecular structure.

Experimental Protocols

A standardized liver microsomal stability assay is essential for generating reliable and comparable data.

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.

2. Materials:

  • Test Compounds (e.g., this compound derivatives)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[3]

  • Phosphate Buffer (100 mM, pH 7.4)[3]

  • Internal Standard (IS) for analytical quantification

  • Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

  • 96-well plates, centrifuge, incubator, LC-MS/MS system[3][11]

3. Procedure:

  • Preparation: Prepare stock solutions of test compounds (e.g., 10 mM in DMSO). Dilute to a final working concentration (e.g., 1 µM) in phosphate buffer.[12]
  • Reaction Mixture: In a 96-well plate, combine the liver microsomes (e.g., final concentration 0.5 mg/mL) and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.[1][12]
  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.[3][12]
  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.[12]
  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to precipitate proteins.[3]
  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[1]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.
  • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[7]

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathways of Benzimidazole Derivatives

Benzimidazoles primarily undergo Phase I metabolism mediated by Cytochrome P450 (CYP) enzymes, with isoforms like CYP3A4, CYP2C19, and CYP2J2 often implicated.[13][14] Common metabolic transformations include oxidation and hydroxylation on the aromatic rings or N-dealkylation. The resulting hydroxylated metabolites can then undergo Phase II conjugation reactions.

Parent Benzimidazole Derivative PhaseI Phase I Metabolism (Oxidation / Hydroxylation) Parent->PhaseI Metabolite Hydroxylated Metabolite PhaseI->Metabolite PhaseII Phase II Metabolism (Glucuronidation) Metabolite->PhaseII Excretion Excreted Conjugate PhaseII->Excretion CYP Cytochrome P450 Enzymes (CYPs) CYP->PhaseI Catalyzes UGT UGT Enzymes UGT->PhaseII Catalyzes

Caption: Generalized metabolic pathway for benzimidazole derivatives.

Experimental Workflow for Microsomal Stability Assay

The following diagram illustrates the logical flow of the in vitro assay used to determine metabolic stability.

prep 1. Preparation Stock Solutions, Microsomes, Buffers mix 2. Incubation Setup Combine Microsomes + Test Compound prep->mix preinc 3. Pre-incubation Equilibrate at 37°C mix->preinc start 4. Initiate Reaction Add NADPH Regenerating System preinc->start sample 5. Time Point Sampling Quench Reaction with ACN + IS start->sample process 6. Protein Precipitation Centrifuge Samples sample->process analyze 7. Analysis Quantify by LC-MS/MS process->analyze data 8. Data Processing Calculate t½ and CLint analyze->data

Caption: Workflow of the in vitro liver microsomal stability assay.

References

Benchmarking 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzimidazole scaffold has emerged as a "privileged structure," demonstrating a wide array of pharmacological activities. This guide provides a comparative benchmark of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid and its derivatives against established inhibitors, focusing on two key anticancer mechanisms: topoisomerase I inhibition and microtubule polymerization disruption. While specific inhibitory concentration (IC50) values for the parent compound are not extensively documented in publicly available literature, the data presented for its derivatives underscore the potential of this chemical class, warranting further investigation.

Targeting Topoisomerase I: A Key Anticancer Strategy

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA strand breaks and ultimately, cancer cell death. Several benzimidazole derivatives have been investigated as topoisomerase I inhibitors.

Comparative Performance of Topoisomerase I Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for known topoisomerase I inhibitors and various benzimidazole derivatives. A lower IC50 value indicates greater potency.

CompoundTargetIC50 ValueReference
Known Inhibitors
CamptothecinTopoisomerase I16 µM (in vitro)[1][2]
TopotecanTopoisomerase I33 nM (cellular)
Irinotecan (SN-38, active metabolite)Topoisomerase I8.8 nM (cellular)
Benzimidazole Derivatives
2-PhenoxymethylbenzimidazoleTopoisomerase I14.1 µM[3]
5-Nitro-2-phenoxymethyl-benzimidazoleTopoisomerase I248 µM[3]
Compound 4b (Benzimidazole-Triazole)Topoisomerase I7.34 µM (A549 cells)[4][5][6]
Compound 4h (Benzimidazole-Triazole)Topoisomerase I4.56 µM (A549 cells)[4][5][6]
Compound 12b (1H-Benzo[d]imidazole)Topoisomerase I16 µM[1][2]

Signaling Pathway of Topoisomerase I Inhibition

Topoisomerase_I_Inhibition cluster_0 Normal Cell Function cluster_1 Inhibition Pathway DNA_Supercoiling DNA Supercoiling Topoisomerase_I Topoisomerase I DNA_Supercoiling->Topoisomerase_I DNA_Relaxation DNA Relaxation Topoisomerase_I->DNA_Relaxation Complex Topoisomerase I- DNA-Inhibitor Ternary Complex Topoisomerase_I->Complex Replication_Transcription Replication & Transcription DNA_Relaxation->Replication_Transcription Inhibitor Benzimidazole Inhibitor Inhibitor->Topoisomerase_I DNA_Damage DNA Strand Breaks Complex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Topoisomerase I inhibition pathway.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compounds (dissolved in DMSO)

  • 0.5 M EDTA

  • 10% SDS

  • Proteinase K (10 mg/mL)

  • 6x DNA Loading Dye

  • 1% Agarose gel in 1x TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing 1x Topoisomerase I Assay Buffer, 200 ng of supercoiled plasmid DNA, and the test compound at various concentrations.

  • Add 1 unit of human Topoisomerase I to each reaction mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 0.5 M EDTA, 10% SDS, and Proteinase K. Incubate at 37°C for another 30 minutes.

  • Add 6x DNA loading dye to each reaction.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the percentage of relaxed DNA in each lane to determine the IC50 value of the test compound.

TopoI_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, DNA, Inhibitor) Start->Prepare_Reaction_Mix Add_TopoI Add Topoisomerase I Prepare_Reaction_Mix->Add_TopoI Incubate_37C_30min Incubate at 37°C for 30 min Add_TopoI->Incubate_37C_30min Stop_Reaction Stop Reaction (EDTA, SDS, Proteinase K) Incubate_37C_30min->Stop_Reaction Add_Loading_Dye Add Loading Dye Stop_Reaction->Add_Loading_Dye Agarose_Gel_Electrophoresis Agarose Gel Electrophoresis Add_Loading_Dye->Agarose_Gel_Electrophoresis Visualize_Quantify Visualize and Quantify (Determine IC50) Agarose_Gel_Electrophoresis->Visualize_Quantify End End Visualize_Quantify->End

Caption: Topoisomerase I DNA Relaxation Assay Workflow.

Disrupting Microtubule Dynamics: A Potent Mitotic Arrest Strategy

Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. Several benzimidazole derivatives have shown promise as microtubule polymerization inhibitors.

Comparative Performance of Microtubule Polymerization Inhibitors

The following table presents the IC50 values for established microtubule inhibitors and various benzimidazole derivatives.

CompoundTargetIC50 ValueReference
Known Inhibitors
ColchicineTubulin Polymerization2.68 µM[3]
NocodazoleTubulin Polymerization~5 µM
VinblastineTubulin Polymerization~1 µM
Benzimidazole Derivatives
NocodazoleTubulin Polymerization~5 µM
Compound 7n (Benzimidazole derivative)Tubulin Polymerization5.05 µM[7]
NI-11 (Benzimidazole derivative)Microtubule Stabilization2.90 µM (A549 cells)[8][9][10]
NI-18 (Benzimidazole derivative)Microtubule Stabilization2.33 µM (A549 cells)[8][9][10]
Compound 5g (Benzimidazole-indole)Tubulin Polymerization1.53 µM[11]
Compound 6f (Benzimidazole-indole)Tubulin Polymerization1.45 µM[11]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

  • Purified tubulin (>99%)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 10% glycerol)

  • GTP (100 mM stock)

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Resuspend purified tubulin in cold polymerization buffer.

  • Add the test compound at various concentrations to the tubulin solution.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the mixture at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of polymerization and the maximum polymer mass can be determined from the absorbance curves.

  • Calculate the IC50 value of the test compound for the inhibition of tubulin polymerization.

Tubulin_Polymerization_Workflow Start Start Prepare_Tubulin_Solution Prepare Tubulin Solution in Polymerization Buffer Start->Prepare_Tubulin_Solution Add_Inhibitor Add Test Inhibitor Prepare_Tubulin_Solution->Add_Inhibitor Initiate_Polymerization Initiate Polymerization (Add GTP, Incubate at 37°C) Add_Inhibitor->Initiate_Polymerization Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Polymerization->Monitor_Absorbance Analyze_Data Analyze Polymerization Curves (Determine IC50) Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Tubulin Polymerization Assay Workflow.

Conclusion and Future Directions

The data compiled in this guide strongly suggest that the benzimidazole scaffold, from which this compound is derived, is a fertile ground for the discovery of novel anticancer agents. Derivatives of this core structure have demonstrated potent inhibitory activity against both topoisomerase I and microtubule polymerization.

While a direct, quantitative benchmark of this compound against known inhibitors is currently limited by the lack of publicly available IC50 data, the performance of its analogs provides a compelling rationale for its further investigation. Researchers are encouraged to utilize the detailed experimental protocols provided herein to determine the specific inhibitory activity of the parent compound and its novel derivatives. Such studies will be invaluable in elucidating its precise mechanism of action and its potential as a lead compound in the development of next-generation cancer therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds and general best practices for chemical safety. It is imperative to conduct a thorough risk assessment before beginning any work.

Hazard Assessment

  • Skin and Eye Irritation: May cause irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

  • Harmful if Swallowed: May be harmful if ingested.[2][4]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1][4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldAs needed, based on vapor pressure and concentrationLab Coat
Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldAs needed, based on potential for aerosol generationLab Coat

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.[5]

  • Use dedicated spatulas and tools to prevent cross-contamination.[5]

2. Dissolution and Reaction:

  • Add the solid compound to the solvent slowly and carefully within the fume hood.

  • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Maintain constant vigilance over the reaction.

3. Work-up and Purification:

  • All work-up and purification steps, such as extractions and chromatography, must be performed within a chemical fume hood.[5]

  • Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.[5]

Emergency Procedures

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Alert: Inform your supervisor and the institution's Environmental Health & Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For dry spills, carefully sweep up the material, avoiding dust generation.[6] For liquid spills, use an appropriate absorbent material.

  • Collect: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

First Aid:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

Disposal Plan

Treat all waste containing this compound as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, in a dedicated, clearly labeled, and sealed container.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]

  • Disposal: Arrange for disposal through your institution's EHS department. The final disposal must be conducted at an approved waste disposal plant.[3][6] Do not dispose of down the drain or in regular trash.

Diagram: Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_area Designate Handling Area in Fume Hood wear_ppe Don Appropriate PPE prep_area->wear_ppe weigh Weigh Compound in Ventilated Enclosure wear_ppe->weigh Proceed to Handling dissolve Dissolve and React in Fume Hood weigh->dissolve purify Work-up and Purify in Fume Hood dissolve->purify decontaminate Decontaminate Glassware and Work Area purify->decontaminate After Experiment dispose Dispose of Waste in Labeled Container decontaminate->dispose spill Spill evacuate Evacuate Area spill->evacuate contain Contain Spill spill->contain notify_ehs Notify EHS spill->notify_ehs exposure Personal Exposure first_aid Provide First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical evacuate->contain contain->notify_ehs first_aid->seek_medical

Caption: Logical workflow for safely handling the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.